Product packaging for L-Threonine, N-(2-hydroxyethyl)- (9CI)(Cat. No.:CAS No. 154674-59-6)

L-Threonine, N-(2-hydroxyethyl)- (9CI)

Cat. No.: B584059
CAS No.: 154674-59-6
M. Wt: 163.173
InChI Key: PMJJVHJYZQKCEQ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Threonine, N-(2-hydroxyethyl)- (9CI), also known as L-Threonine, N-(2-hydroxyethyl)- (9CI), is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.173. The purity is usually 95%.
BenchChem offers high-quality L-Threonine, N-(2-hydroxyethyl)- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Threonine, N-(2-hydroxyethyl)- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

154674-59-6

Molecular Formula

C6H13NO4

Molecular Weight

163.173

IUPAC Name

(2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acid

InChI

InChI=1S/C6H13NO4/c1-4(9)5(6(10)11)7-2-3-8/h4-5,7-9H,2-3H2,1H3,(H,10,11)/t4-,5+/m1/s1

InChI Key

PMJJVHJYZQKCEQ-UHNVWZDZSA-N

SMILES

CC(C(C(=O)O)NCCO)O

Synonyms

L-Threonine, N-(2-hydroxyethyl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

Synthesis of L-Threonine, N-(2-hydroxyethyl)- (9CI): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for L-Threonine, N-(2-hydroxyethyl)- (9CI), a derivative of the essential amino acid L-Threonine. Due to the limited availability of direct published synthetic procedures for this specific compound, this document outlines a detailed, theoretically-grounded experimental protocol based on the general principles of N-alkylation of amino acids. The described methodology involves the reaction of L-Threonine with 2-chloroethanol under alkaline conditions. This guide includes a step-by-step experimental protocol, purification techniques, and expected characterization data. Additionally, visual diagrams are provided to illustrate the reaction pathway and experimental workflow, adhering to best practices for data presentation and visualization for a scientific audience.

Introduction

L-Threonine is an essential amino acid possessing a chiral center and a hydroxyl group, making it a valuable starting material for the synthesis of various chiral synthons and biologically active molecules. The introduction of an N-(2-hydroxyethyl) group can modify the physicochemical properties of the parent amino acid, such as its polarity, solubility, and potential for further functionalization, which can be of interest in drug development and peptide chemistry. This guide details a practical synthetic approach to L-Threonine, N-(2-hydroxyethyl)- (9CI).

Proposed Synthetic Pathway: N-Alkylation of L-Threonine

The most direct and feasible approach for the synthesis of L-Threonine, N-(2-hydroxyethyl)- is the N-alkylation of L-Threonine with a suitable two-carbon electrophile bearing a hydroxyl group. A common and effective method for this transformation is the reaction with 2-chloroethanol in an aqueous alkaline medium. The base serves to deprotonate the amino group of L-Threonine, increasing its nucleophilicity to attack the electrophilic carbon of 2-chloroethanol in a nucleophilic substitution reaction.

A potential side reaction is the formation of the N,N-bis(2-hydroxyethyl) derivative. The reaction conditions, particularly the stoichiometry of the reactants, can be optimized to favor the desired mono-alkylation product.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The amino group of L-Threonine, activated by the basic conditions, acts as a nucleophile and attacks the carbon atom bearing the chlorine atom in 2-chloroethanol, displacing the chloride ion.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) L_Thr L-Threonine (NH2) Deprotonated_L_Thr Deprotonated L-Threonine (NH-) L_Thr->Deprotonated_L_Thr + OH- OH_minus OH- H2O H2O Deprotonated_L_Thr_2 Deprotonated L-Threonine (NH-) Transition_State Transition State Deprotonated_L_Thr_2->Transition_State Chloroethanol 2-Chloroethanol Chloroethanol->Transition_State Product L-Threonine, N-(2-hydroxyethyl)- Transition_State->Product Cl_minus Cl- Transition_State->Cl_minus Leaving Group

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is based on a general procedure for the N-hydroxyethylation of amino acids and has been adapted for L-Threonine.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
L-Threonine≥98%Sigma-Aldrich
2-Chloroethanol≥99%Alfa Aesar
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)37%VWR
Dowex 50WX8 (H+ form)100-200 meshBio-Rad
Amberlite IRA-400 (OH- form)100-200 meshRohm and Haas
Deionized Water--
EthanolAnhydrous-
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-Threonine (e.g., 11.9 g, 0.1 mol) in 100 mL of deionized water containing sodium hydroxide (4.0 g, 0.1 mol).

  • Addition of Alkylating Agent: To the stirred solution, add 2-chloroethanol (8.05 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water = 4:1:1) and ninhydrin staining.

  • Neutralization and Concentration: After the reaction is complete, cool the mixture to room temperature and neutralize to pH 7.0 with concentrated hydrochloric acid. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a solid residue.

Purification

The crude product, which contains the desired product, unreacted L-Threonine, and inorganic salts, can be purified using ion-exchange chromatography.

  • Cation-Exchange Chromatography: Dissolve the crude residue in a minimal amount of deionized water and apply it to a column packed with Dowex 50WX8 resin (H+ form).

  • Washing: Wash the column with deionized water to remove inorganic salts and any unreacted 2-chloroethanol.

  • Elution: Elute the amino acid components with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

  • Anion-Exchange Chromatography (Optional): To separate N-(2-hydroxyethyl)-L-Threonine from unreacted L-Threonine, the eluate from the cation-exchange column can be further purified on an Amberlite IRA-400 resin (OH- form) column, eluting with a gradient of acetic acid or formic acid.

  • Final Product Isolation: Collect the fractions containing the pure product (as determined by TLC or HPLC), combine them, and remove the solvent under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure L-Threonine, N-(2-hydroxyethyl)-.

G cluster_workflow Experimental Workflow start Reaction of L-Threonine and 2-Chloroethanol neutralization Neutralization and Concentration start->neutralization cation_exchange Cation-Exchange Chromatography neutralization->cation_exchange anion_exchange Anion-Exchange Chromatography (Optional) cation_exchange->anion_exchange isolation Product Isolation and Recrystallization anion_exchange->isolation characterization Characterization (NMR, MS, etc.) isolation->characterization

References

L-Threonine, N-(2-hydroxyethyl)- (9CI) chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of L-Threonine, N-(2-hydroxyethyl)- (9CI), a derivative of the essential amino acid L-Threonine. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the known properties and presents a putative synthesis protocol based on established chemical reactions of amino acids. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

L-Threonine, N-(2-hydroxyethyl)- (9CI) is a modified amino acid. Basic identifying information is available from commercial suppliers.[1][2]

PropertyValueSource
CAS Number 154674-59-6[1][2]
Molecular Formula C6H13NO4[1][2]
Molecular Weight 163.17 g/mol [2]
Alternate Molecular Weight 163.173 g/mol [1]
IUPAC Name (2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acidN/A
Synonyms L-Threonine, N-(2-hydroxyethyl)-[1][2]
Purity ≥95% (as offered by some suppliers)[1]

Synthesis and Characterization

Putative Experimental Protocol: Synthesis via Reaction with 2-Bromoethanol

This protocol is a hypothetical procedure based on general methods for the N-alkylation of amino acids.

Materials:

  • L-Threonine

  • 2-Bromoethanol

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Water

  • Diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus)

Procedure:

  • Dissolution: Dissolve L-Threonine in an aqueous ethanol solution containing an excess of sodium bicarbonate. The bicarbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction: Add a stoichiometric equivalent of 2-bromoethanol to the solution.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation with diethyl ether.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Characterization Data

While specific spectral data for L-Threonine, N-(2-hydroxyethyl)- (9CI) is not available, the following are expected features based on its structure:

  • ¹H NMR: Signals corresponding to the threonine backbone (α-H, β-H, and methyl protons), as well as two new methylene triplets corresponding to the N-CH₂-CH₂-OH group.

  • ¹³C NMR: Resonances for the six carbon atoms, including the carboxyl carbon, the two carbons of the threonine backbone, the methyl carbon, and the two carbons of the hydroxyethyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (163.17).

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the specific biological activity or the involvement of L-Threonine, N-(2-hydroxyethyl)- (9CI) in any signaling pathways.

The parent molecule, L-Threonine, is an essential amino acid with diverse physiological roles. It is a key component of proteins, a precursor for the synthesis of other amino acids like glycine, and plays a role in gut health and immune function.

Other N-(2-hydroxyethyl) substituted compounds have shown biological activity. For instance, N6-(2-hydroxyethyl)adenosine has been reported to inhibit the NF-κB/Smad signaling pathway, exhibiting anti-inflammatory and other therapeutic effects.[3] This suggests that the N-(2-hydroxyethyl) moiety can impart biological activity to a parent molecule. However, any potential biological effects of L-Threonine, N-(2-hydroxyethyl)- (9CI) would need to be determined through experimental investigation.

Experimental Workflows and Logical Relationships

Proposed Synthesis Workflow

The logical flow for the proposed synthesis and characterization of L-Threonine, N-(2-hydroxyethyl)- (9CI) is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization L_Threonine L-Threonine Reaction Reaction (Aqueous Ethanol, NaHCO3, Reflux) L_Threonine->Reaction Two_Bromoethanol 2-Bromoethanol Two_Bromoethanol->Reaction Crude_Product Crude Product Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure Product L-Threonine, N-(2-hydroxyethyl)- (9CI) Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Purity_Analysis Purity Analysis (e.g., HPLC) Pure_Product->Purity_Analysis

Caption: Proposed workflow for the synthesis and characterization of L-Threonine, N-(2-hydroxyethyl)- (9CI).

Hypothetical Biological Investigation Pathway

Should this compound become available for biological testing, a logical progression of investigation could follow the pathway illustrated below.

Biological_Investigation cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Compound L-Threonine, N-(2-hydroxyethyl)- (9CI) Cell_Viability Cell Viability/Toxicity Assays Compound->Cell_Viability Phenotypic_Screening Phenotypic Screening (e.g., anti-inflammatory, anti-proliferative) Cell_Viability->Phenotypic_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Animal_Model Animal Model Studies (Efficacy and Toxicology) Pathway_Analysis->Animal_Model

Caption: A potential pathway for the biological investigation of L-Threonine, N-(2-hydroxyethyl)- (9CI).

Conclusion

L-Threonine, N-(2-hydroxyethyl)- (9CI) is a commercially available derivative of L-Threonine for which detailed scientific literature is currently lacking. This guide provides the available chemical properties and proposes a synthetic route and characterization plan. Further research is required to elucidate its chemical, physical, and biological properties. The information and workflows presented here are intended to provide a starting point for researchers interested in this compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of L-Threonine, N-(2-hydroxyethyl)- (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a scientifically informed projection of the mechanism of action for L-Threonine, N-(2-hydroxyethyl)- (9CI). As of the current date, direct experimental data on the biological activity and specific mechanisms of this compound are not available in the public domain. The information presented herein is extrapolated from the known biological roles of the parent molecule, L-Threonine, and the general biochemical effects of N-hydroxyethylation. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future investigation.

Introduction

L-Threonine is an essential amino acid, playing a critical role in protein synthesis, metabolism, and the overall maintenance of physiological homeostasis. Its structure, featuring a hydroxyl group, makes it a target for various post-translational modifications that can modulate its function and the function of proteins incorporating it. The introduction of an N-(2-hydroxyethyl) group to the alpha-amino group of L-Threonine creates L-Threonine, N-(2-hydroxyethyl)- (9CI), a novel derivative with potentially altered pharmacokinetic and pharmacodynamic properties. This guide explores the hypothesized mechanism of action of this compound, drawing parallels with the known functions of L-Threonine and considering the impact of the N-hydroxyethyl moiety.

Hypothesized Mechanism of Action

The primary mechanism of action of L-Threonine, N-(2-hydroxyethyl)- (9CI) is likely multifaceted, stemming from its structural similarity to L-Threonine and the unique properties conferred by the N-(2-hydroxyethyl) group. The proposed actions can be categorized as follows:

  • Participation in Protein Synthesis and Post-Translational Modifications: It is plausible that L-Threonine, N-(2-hydroxyethyl)- (9CI) could be recognized by aminoacyl-tRNA synthetases, albeit likely with a different affinity than L-Threonine, and be incorporated into nascent polypeptide chains. The presence of the N-(2-hydroxyethyl) group would introduce a significant structural and chemical alteration to the protein backbone, potentially impacting protein folding, stability, and function. Furthermore, the hydroxyl group on the ethyl chain could serve as a novel site for post-translational modifications.

  • Metabolic Pathway Modulation: L-Threonine is a precursor for the biosynthesis of other amino acids, such as glycine and serine, and is a substrate for threonine dehydrogenase. The N-hydroxyethylation may alter its recognition by key enzymes in these pathways, potentially leading to its accumulation or the generation of novel metabolites. This could have downstream effects on cellular metabolism and signaling.

  • Interaction with Cell Signaling Pathways: L-Threonine has been shown to influence signaling pathways such as the Target of Rapamycin (TOR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell growth, proliferation, and stress responses. The N-(2-hydroxyethyl) derivative may act as an agonist or antagonist of these pathways, potentially with altered potency or selectivity compared to the parent amino acid.

Potential Signaling Pathways

Based on the known roles of L-Threonine, the following signaling pathways are prime candidates for modulation by L-Threonine, N-(2-hydroxyethyl)- (9CI).

Signaling_Pathways cluster_0 Cellular Uptake and Metabolism cluster_1 Modulation of Protein Function cluster_2 Signaling Pathway Interaction L-Threonine, N-(2-hydroxyethyl)- (9CI) L-Threonine, N-(2-hydroxyethyl)- (9CI) Amino Acid Transporters Amino Acid Transporters L-Threonine, N-(2-hydroxyethyl)- (9CI)->Amino Acid Transporters Uptake Intracellular Pool Intracellular Pool Amino Acid Transporters->Intracellular Pool Metabolic Enzymes Metabolic Enzymes Intracellular Pool->Metabolic Enzymes Metabolism Protein Synthesis Protein Synthesis Intracellular Pool->Protein Synthesis Incorporation TOR Pathway TOR Pathway Intracellular Pool->TOR Pathway Modulation MAPK Pathway MAPK Pathway Intracellular Pool->MAPK Pathway Modulation Novel Metabolites Novel Metabolites Metabolic Enzymes->Novel Metabolites Altered Protein Structure Altered Protein Structure Protein Synthesis->Altered Protein Structure Modified Protein Function Modified Protein Function Altered Protein Structure->Modified Protein Function Cell Growth and Proliferation Cell Growth and Proliferation TOR Pathway->Cell Growth and Proliferation Stress Response Stress Response MAPK Pathway->Stress Response

Figure 1: Hypothesized cellular processing and signaling of L-Threonine, N-(2-hydroxyethyl)- (9CI).

Hypothetical Experimental Workflow for Mechanism of Action Elucidation

To investigate the proposed mechanisms of action, a structured experimental workflow would be necessary.

Experimental_Workflow Synthesis and Purification Synthesis and Purification In vitro Characterization In vitro Characterization Synthesis and Purification->In vitro Characterization Purity & Structure Verification Cell-based Assays Cell-based Assays In vitro Characterization->Cell-based Assays Enzyme Kinetics & Receptor Binding In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies Cell Viability, Signaling & Metabolism Mechanism of Action Confirmed Mechanism of Action Confirmed In vivo Studies->Mechanism of Action Confirmed Animal Models of Disease

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that would be crucial for characterizing the activity of L-Threonine, N-(2-hydroxyethyl)- (9CI) in comparison to L-Threonine. These tables are for illustrative purposes to guide future experimental design.

Table 1: Comparative Enzyme Kinetics

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)
Threonine DehydrogenaseL-ThreonineValueValue
L-Threonine, N-(2-hydroxyethyl)- (9CI)ValueValue
Threonyl-tRNA SynthetaseL-ThreonineValueValue
L-Threonine, N-(2-hydroxyethyl)- (9CI)ValueValue

Table 2: Cell Viability and Proliferation Assays

Cell LineTreatmentIC50 (µM)GI50 (µM)
HEK293L-ThreonineValueValue
L-Threonine, N-(2-hydroxyethyl)- (9CI)ValueValue
HeLaL-ThreonineValueValue
L-Threonine, N-(2-hydroxyethyl)- (9CI)ValueValue

Detailed Methodologies for Key Experiments (Proposed)

Synthesis and Purification of L-Threonine, N-(2-hydroxyethyl)- (9CI)
  • Reaction: L-Threonine would be reacted with 2-bromoethanol in an aqueous alkaline solution (e.g., sodium bicarbonate) at a controlled temperature (e.g., 50-60°C) for a specified duration.

  • Purification: The reaction mixture would be purified using ion-exchange chromatography followed by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Enzyme Kinetic Assays
  • Enzyme Source: Recombinant human threonine dehydrogenase and threonyl-tRNA synthetase would be expressed and purified.

  • Assay Conditions: Kinetic parameters (Km and Vmax) would be determined by measuring the initial reaction rates at varying substrate concentrations (both L-Threonine and the N-(2-hydroxyethyl) derivative). The reaction progress would be monitored spectrophotometrically.

  • Data Analysis: Michaelis-Menten kinetics would be used to analyze the data and determine the kinetic constants.

Cell Viability and Proliferation Assays
  • Cell Culture: Human cell lines (e.g., HEK293, HeLa) would be cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells would be treated with a range of concentrations of L-Threonine and L-Threonine, N-(2-hydroxyethyl)- (9CI) for 24, 48, and 72 hours.

  • Measurement: Cell viability would be assessed using the MTT assay, and cell proliferation would be measured using the BrdU incorporation assay.

  • Data Analysis: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values would be calculated from the dose-response curves.

Conclusion and Future Directions

L-Threonine, N-(2-hydroxyethyl)- (9CI) represents an intriguing derivative of a fundamental amino acid. While its precise mechanism of action remains to be elucidated, this guide provides a robust theoretical framework based on the known biology of L-Threonine and the chemical properties of the N-(2-hydroxyethyl) group. Future research should focus on the synthesis and experimental validation of the hypotheses presented herein. Such studies will be instrumental in determining the potential of this compound as a research tool or a therapeutic agent. Key areas for future investigation include a detailed metabolic profiling, proteomic analysis of its incorporation into proteins, and screening for its effects on a broader range of cellular signaling pathways.

N-(2-hydroxyethyl)-L-threonine: A Review of a Sparsely Documented Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive literature review reveals a significant knowledge gap surrounding the synthesis, biological functions, and potential applications of N-(2-hydroxyethyl)-L-threonine. This technical guide summarizes the currently available information and outlines potential avenues for future research into this intriguing molecule.

Introduction

N-(2-hydroxyethyl)-L-threonine is a derivative of the essential amino acid L-threonine. While L-threonine itself is well-characterized and known to play crucial roles in protein synthesis, metabolism, and immune function, its N-(2-hydroxyethyl) substituted counterpart remains largely unexplored in the scientific literature.[1][][3] This guide aims to consolidate the limited existing data on N-(2-hydroxyethyl)-L-threonine and to provide a theoretical framework for its synthesis and potential biological significance, thereby serving as a resource for researchers, scientists, and drug development professionals interested in this molecule.

Chemical and Physical Properties

Publicly available information on the specific properties of N-(2-hydroxyethyl)-L-threonine is scarce. The compound is listed by chemical suppliers with the following identifiers and basic properties:

PropertyValueSource
CAS Number 154674-59-6MuseChem
Molecular Formula C6H13NO4MuseChem
Molecular Weight 163.173 g/mol MuseChem
Purity ≥95%MuseChem

Table 1: Known Chemical Properties of N-(2-hydroxyethyl)-L-threonine.

Hypothetical Synthesis Protocols

Reductive Amination of Glycolaldehyde with L-threonine

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and represents a plausible route to synthesize N-(2-hydroxyethyl)-L-threonine.[4][5][6] This process would involve the reaction of L-threonine with glycolaldehyde to form an intermediate imine, which is then reduced to the final secondary amine product.

Experimental Workflow:

G L_threonine L-threonine Reaction_Vessel Reaction in a suitable solvent (e.g., methanol) L_threonine->Reaction_Vessel Glycolaldehyde Glycolaldehyde Glycolaldehyde->Reaction_Vessel Imine_Formation Intermediate Imine Formation Reaction_Vessel->Imine_Formation Reducing_Agent Addition of a reducing agent (e.g., Sodium cyanoborohydride) Imine_Formation->Reducing_Agent In situ Reduction Reduction of the imine Reducing_Agent->Reduction Purification Purification (e.g., Chromatography) Reduction->Purification Final_Product N-(2-hydroxyethyl)-L-threonine Purification->Final_Product

Caption: Hypothetical workflow for the synthesis of N-(2-hydroxyethyl)-L-threonine via reductive amination.

Reaction of L-threonine with Ethylene Oxide

The reaction of amines with epoxides, such as ethylene oxide, is a common method for introducing a hydroxyethyl group.[7][8] This reaction typically proceeds via a nucleophilic ring-opening mechanism.

Experimental Workflow:

G L_threonine L-threonine Reaction_Vessel Reaction in a suitable solvent (e.g., water or alcohol) under controlled temperature and pressure L_threonine->Reaction_Vessel Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction_Vessel Nucleophilic_Attack Nucleophilic attack of the amine on the epoxide ring Reaction_Vessel->Nucleophilic_Attack Ring_Opening Ring-opening of ethylene oxide Nucleophilic_Attack->Ring_Opening Purification Purification (e.g., Crystallization or Chromatography) Ring_Opening->Purification Final_Product N-(2-hydroxyethyl)-L-threonine Purification->Final_Product

Caption: Hypothetical workflow for the synthesis of N-(2-hydroxyethyl)-L-threonine via reaction with ethylene oxide.

Potential Biological Significance and Signaling Pathways

In the absence of direct studies on N-(2-hydroxyethyl)-L-threonine, its potential biological activities can be inferred from the known functions of L-threonine. L-threonine is an essential amino acid that serves as a building block for proteins, including mucins which are crucial for gut health.[3] It is also a precursor for the synthesis of other amino acids like glycine and serine and is involved in fat metabolism.[3] Furthermore, L-threonine can be phosphorylated, a key post-translational modification in cellular signaling.

The introduction of a hydroxyethyl group to the nitrogen atom of L-threonine could modulate its biological properties in several ways:

  • Altered Receptor Binding: The modification could change the affinity and specificity of the molecule for transporters and receptors.

  • Modified Metabolic Fate: The N-substitution may prevent it from being recognized by enzymes that typically metabolize L-threonine, potentially leading to a longer biological half-life or different metabolic byproducts.

  • Novel Pharmacological Activities: The hydroxyethyl group might confer novel biological activities not associated with the parent amino acid.

Given the lack of experimental data, no specific signaling pathways involving N-(2-hydroxyethyl)-L-threonine can be described at this time.

Conclusion and Future Directions

The current body of scientific literature on N-(2-hydroxyethyl)-L-threonine is remarkably limited. While its basic chemical identity is established, there is a clear absence of published research on its synthesis, characterization, and biological activity. The hypothetical synthetic routes presented here, based on well-established chemical reactions, offer a starting point for the chemical synthesis of this compound.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for N-(2-hydroxyethyl)-L-threonine.

  • Comprehensive characterization of its physicochemical properties.

  • In vitro and in vivo studies to investigate its biological activities, including its metabolic fate and potential toxicological profile.

  • Screening for potential therapeutic applications , such as in drug delivery or as a modulator of amino acid-dependent biological pathways.

The exploration of this understudied L-threonine derivative could unveil novel biological functions and potential applications in the fields of biochemistry, pharmacology, and materials science. This guide serves as a call to the scientific community to bridge the existing knowledge gap surrounding N-(2-hydroxyethyl)-L-threonine.

References

L-Threonine, N-(2-hydroxyethyl)-: An Undocumented Compound in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and chemical literature reveals a significant lack of information regarding the discovery, synthesis, and biological activity of L-Threonine, N-(2-hydroxyethyl)-. This compound, identified by the CAS Number 154674-59-6, appears primarily in the catalogs of chemical suppliers, with minimal to no presence in peer-reviewed research publications or patents.

This technical overview aims to provide researchers, scientists, and drug development professionals with the available information on L-Threonine, N-(2-hydroxyethyl)-, while highlighting the current knowledge gap.

Chemical Identity

The fundamental physicochemical properties of L-Threonine, N-(2-hydroxyethyl)- are summarized below. This information is exclusively drawn from chemical supplier databases, as no independent experimental data has been published in the scientific literature.

PropertyValueSource
CAS Number 154674-59-6Chemical Supplier Catalogs
Molecular Formula C₆H₁₃NO₄Chemical Supplier Catalogs
Molecular Weight 163.17 g/mol Chemical Supplier Catalogs
IUPAC Name (2S,3R)-3-hydroxy-2-[(2-hydroxyethyl)amino]butanoic acidChemical Supplier Catalogs
Canonical SMILES CC(C(C(=O)O)NCCO)OChemical Supplier Catalogs

Hypothetical Synthesis and Experimental Protocols

While no specific experimental protocols for the synthesis of L-Threonine, N-(2-hydroxyethyl)- have been published, a general understanding of amino acid chemistry allows for the postulation of a potential synthetic route. The most probable method for its synthesis would involve the N-alkylation of L-Threonine.

A plausible experimental workflow for the synthesis of L-Threonine, N-(2-hydroxyethyl)- is outlined below. This protocol is hypothetical and would require optimization and characterization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization l_threonine L-Threonine reaction_mixture Reaction Mixture l_threonine->reaction_mixture solvent Suitable Solvent (e.g., DMF, DMSO) solvent->reaction_mixture base Base (e.g., K₂CO₃, Et₃N) base->reaction_mixture alkylating_agent 2-Bromoethanol or Ethylene Oxide alkylating_agent->reaction_mixture heating Heating with Stirring (Monitor by TLC/LC-MS) reaction_mixture->heating quenching Quenching (e.g., with water) heating->quenching extraction Extraction (if applicable) quenching->extraction purification Purification (e.g., Ion-exchange chromatography, Crystallization) extraction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir

Figure 1: A hypothetical workflow for the synthesis and characterization of L-Threonine, N-(2-hydroxyethyl)-.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity of L-Threonine, N-(2-hydroxyethyl)-. Consequently, no signaling pathways associated with this compound have been described.

In the broader context of drug development, N-alkylation of amino acids is a common strategy employed to modify the physicochemical properties of a parent molecule. Such modifications can influence:

  • Solubility: The introduction of a hydroxyethyl group may alter the aqueous solubility.

  • Lipophilicity: N-alkylation can impact the molecule's ability to cross cell membranes.

  • Receptor Binding: The modification could influence the binding affinity and selectivity for biological targets.

  • Metabolic Stability: The N-alkyl group may affect the molecule's susceptibility to enzymatic degradation.

Given that L-Threonine is an essential amino acid with a crucial role in protein structure and function, its derivatives are of potential interest in various therapeutic areas. However, without experimental data, the specific effects of the N-(2-hydroxyethyl) modification remain speculative.

Conclusion

L-Threonine, N-(2-hydroxyethyl)- is a chemical entity that is commercially available but lacks a footprint in the scientific and patent literature. This report has summarized the limited available information and provided a hypothetical framework for its synthesis. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any investigation into its properties would require de novo synthesis, characterization, and biological screening. The absence of existing data underscores the vast number of potentially valuable molecules that have yet to be synthesized and studied.

L-Threonine, N-(2-hydroxyethyl)- (9CI) CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on L-Threonine, N-(2-hydroxyethyl)- (9CI)

CAS Number: 154674-59-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, N-(2-hydroxyethyl)- (9CI), with the CAS number 154674-59-6, is a derivative of the essential amino acid L-Threonine. This document provides a comprehensive overview of its known chemical and physical properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols for its synthesis and hypothetical signaling pathways based on the known roles of its parent molecule, L-Threonine, and other N-substituted amino acids. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

The fundamental properties of L-Threonine, N-(2-hydroxyethyl)- (9CI) are summarized below. This data is compiled from available chemical databases.

PropertyValueSource
CAS Number 154674-59-6[1]
Molecular Formula C6H13NO4[2]
Molecular Weight 163.17 g/mol [2]
Purity ≥95% (Commercially available)[2]
Synonyms L-Threonine, N-(2-hydroxyethyl)-[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of L-Threonine, N-(2-hydroxyethyl)- is not available in the cited literature, a general method for the N-alkylation of amino acids can be adapted. The following represents a plausible synthetic route.

General Protocol for N-(2-hydroxyethylation) of L-Threonine

This protocol is based on established methods for the N-alkylation of amino acids, such as the reaction of an amino acid with an alkyl halide or an epoxide in the presence of a suitable base.

Materials:

  • L-Threonine

  • 2-Bromoethanol or Ethylene Oxide

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Distilled Water

  • Ethanol

  • Diethyl ether

  • Reaction flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Crystallization dishes

Procedure:

  • Dissolution: Dissolve L-Threonine in an aqueous solution of sodium bicarbonate. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity.

  • Addition of Alkylating Agent: Slowly add 2-bromoethanol to the reaction mixture. Alternatively, ethylene oxide can be bubbled through the solution. The reaction should be carried out under constant stirring.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and allow it to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., HCl) to a pH of approximately 7.

  • Isolation: Concentrate the solution using a rotary evaporator to remove the solvent. The resulting crude product will be a mixture of the desired product, unreacted L-Threonine, and salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then allow it to cool slowly. The purified crystals of L-Threonine, N-(2-hydroxyethyl)- can be collected by filtration, washed with cold diethyl ether, and dried under a vacuum.

Expected Outcome:

This procedure is expected to yield N-(2-hydroxyethyl)-L-Threonine. The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Biological Role and Signaling Pathways

Specific signaling pathways involving L-Threonine, N-(2-hydroxyethyl)- have not been elucidated in the available literature. However, based on the known functions of L-Threonine, we can hypothesize potential interactions. L-Threonine is known to be involved in protein synthesis and can influence cell growth and proliferation through pathways like the mTOR signaling cascade. The addition of a hydroxyethyl group may alter its transport, metabolism, or interaction with cellular receptors and enzymes.

The following diagram illustrates a hypothetical signaling pathway where N-(2-hydroxyethyl)-L-Threonine might influence a cell, based on the known L-Threonine pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_HET N-(2-hydroxyethyl)-L-Threonine AAT Amino Acid Transporter N_HET->AAT Uptake PI3K PI3K AAT->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Hypothetical signaling pathway for N-(2-hydroxyethyl)-L-Threonine.

Applications in Research and Drug Development

While specific applications for L-Threonine, N-(2-hydroxyethyl)- are not well-documented, its structural similarity to L-Threonine and other modified amino acids suggests potential utility in several areas:

  • Drug Delivery: The hydroxyethyl group could be used as a linker for attaching drugs to the amino acid, potentially improving the solubility and pharmacokinetic properties of the parent drug.

  • Metabolic Studies: As a modified amino acid, it could be used as a probe to study amino acid transport and metabolism.

  • Peptide Synthesis: It could be incorporated into peptides to create peptidomimetics with altered conformations and biological activities.

Conclusion

L-Threonine, N-(2-hydroxyethyl)- (9CI) is a derivative of L-Threonine for which detailed technical data is currently sparse in the public domain. This guide provides the available chemical information and presents a generalized synthetic protocol and a hypothetical signaling pathway to stimulate further research. It is imperative for researchers to validate these proposed methods and pathways through empirical studies to fully characterize this compound and explore its potential applications in science and medicine.

References

In Vivo Metabolism of N-(2-hydroxyethyl)-L-threonine: A Technical Guide and Research Primer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no specific studies detailing the in vivo metabolism of N-(2-hydroxyethyl)-L-threonine. This technical guide, therefore, provides a detailed overview of the known metabolic pathways of the parent amino acid, L-threonine, which serves as a foundational framework. Furthermore, this document presents hypothesized metabolic routes for N-(2-hydroxyethyl)-L-threonine based on established biotransformation principles and outlines a robust experimental workflow for its investigation. This guide is intended for researchers, scientists, and drug development professionals to serve as a starting point for dedicated studies on this compound.

The Metabolic Landscape of L-Threonine

L-threonine, an essential amino acid, is a critical component for protein synthesis and serves as a precursor for other vital molecules. Its catabolism is primarily centered in the liver and follows two main pathways in mammals.[1][2]

1.1. Threonine Dehydrogenase (TDH) Pathway (Glycine-Dependent)

In many non-human mammals, the primary route for L-threonine degradation is initiated by the mitochondrial enzyme L-threonine 3-dehydrogenase (TDH).[2] This enzyme oxidizes L-threonine to 2-amino-3-oxobutyrate. This intermediate is then cleaved by 2-amino-3-oxobutyrate CoA ligase into glycine and acetyl-CoA.[1][3] Acetyl-CoA can subsequently enter the tricarboxylic acid (TCA) cycle for energy production.[1][3] In normally-fed rats, it's estimated that this pathway accounts for the majority of threonine degradation.[4]

1.2. Threonine Dehydratase/Serine Dehydratase (TDT/SDH) Pathway (Glycine-Independent)

In humans, the gene for threonine dehydrogenase appears to be an inactive pseudogene.[2][5] Consequently, the principal catabolic route is via threonine dehydratase (also known as serine dehydratase). This cytosolic enzyme catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia.[1][5] The α-ketobutyrate is then converted to propionyl-CoA, which can be metabolized further.[1]

The following table summarizes the key enzymes and products of the major L-threonine metabolic pathways.

PathwayKey Enzyme(s)Primary Metabolite(s)Cellular LocationPredominant in
Threonine DehydrogenaseL-threonine 3-dehydrogenase, 2-amino-3-oxobutyrate CoA ligaseGlycine, Acetyl-CoAMitochondriaMany non-human mammals
Threonine DehydrataseThreonine Dehydratase/Serine Dehydrataseα-Ketobutyrate, AmmoniaCytosolHumans

Below is a diagram illustrating the primary metabolic pathways of L-threonine.

Threonine_Metabolism cluster_TDH TDH Pathway (Non-human mammals) cluster_TDT TDT/SDH Pathway (Humans) Threonine L-Threonine AOB 2-Amino-3-oxobutyrate Threonine->AOB  TDH AKB α-Ketobutyrate Threonine->AKB  TDT/SDH Glycine Glycine AOB->Glycine  2-amino-3-oxobutyrate  CoA ligase AcetylCoA Acetyl-CoA AOB->AcetylCoA  2-amino-3-oxobutyrate  CoA ligase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PropionylCoA Propionyl-CoA AKB->PropionylCoA PropionylCoA->TCA_Cycle (via succinyl-CoA)

Primary metabolic pathways of L-threonine.

Hypothesized Metabolic Pathways for N-(2-hydroxyethyl)-L-threonine

In the absence of direct experimental data, the metabolic fate of N-(2-hydroxyethyl)-L-threonine can be predicted based on its structure. The compound consists of an L-threonine core with an N-linked 2-hydroxyethyl group. Metabolism is likely to involve modifications to this side chain, the threonine backbone, or both.

Potential Biotransformation Reactions:

  • Phase I Reactions:

    • Oxidation of the Hydroxyethyl Group: The primary alcohol of the 2-hydroxyethyl moiety is a likely target for oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to form an intermediate aldehyde and subsequently a carboxylic acid (N-(carboxymethyl)-L-threonine).

    • N-Dealkylation: The bond between the nitrogen and the 2-hydroxyethyl group could be cleaved, yielding L-threonine and 2-hydroxyacetaldehyde (which would likely be further oxidized to glycolic acid).

    • Backbone Catabolism: The L-threonine portion of the molecule could undergo deamination via the threonine dehydratase pathway, similar to the parent amino acid, to form the corresponding α-keto acid derivative.

  • Phase II Reactions:

    • Glucuronidation: The hydroxyl group on the ethyl side chain could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate, enhancing water solubility and facilitating excretion.

    • Sulfation: Similarly, the hydroxyl group could undergo sulfation by sulfotransferases (SULTs).

The following diagram outlines these potential metabolic routes.

Hypothesized_Metabolism Parent N-(2-hydroxyethyl)-L-threonine Oxidation_Aldehyde N-(2-oxoethyl)-L-threonine Parent->Oxidation_Aldehyde Oxidation (ADH) Dealkylation_Threonine L-Threonine Parent->Dealkylation_Threonine N-Dealkylation Dealkylation_Glycolaldehyde 2-Hydroxyacetaldehyde Parent->Dealkylation_Glycolaldehyde N-Dealkylation Glucuronide Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGT) Sulfate Sulfate Conjugate Parent->Sulfate Sulfation (SULT) Deamination α-keto derivative Parent->Deamination Deamination (TDT/SDH) Oxidation_Acid N-(carboxymethyl)-L-threonine Oxidation_Aldehyde->Oxidation_Acid Oxidation (ALDH)

Hypothesized metabolic pathways for N-(2-hydroxyethyl)-L-threonine.

Proposed Experimental Protocol for In Vivo Metabolic Studies

To elucidate the actual metabolic fate of N-(2-hydroxyethyl)-L-threonine, a structured in vivo study is required. The following protocol outlines a standard approach for such an investigation in a rodent model.

3.1. Objective

To identify and quantify the major metabolites of N-(2-hydroxyethyl)-L-threonine in plasma, urine, and feces of Sprague-Dawley rats following oral administration.

3.2. Materials

  • Test Compound: N-(2-hydroxyethyl)-L-threonine (purity >98%)

  • Vehicle: Sterile water or saline

  • Animals: Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Analytical Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS)

3.3. Experimental Design

GroupNTreatmentDoseRouteSample Collection
15N-(2-hydroxyethyl)-L-threonine100 mg/kgOral (gavage)Plasma, Urine, Feces
23Vehicle-Oral (gavage)Plasma, Urine, Feces

3.4. Procedure

  • Acclimatization: Acclimate rats in metabolic cages for 48 hours prior to dosing.

  • Dosing: Administer a single oral dose of N-(2-hydroxyethyl)-L-threonine or vehicle.

  • Sample Collection:

    • Urine and Feces: Collect at intervals: 0-8h, 8-24h, 24-48h, and 48-72h post-dose.

    • Blood (Plasma): Collect via tail vein at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24h post-dose. Process blood to plasma and store at -80°C.

  • Sample Processing:

    • Plasma: Perform protein precipitation with acetonitrile.

    • Urine: Dilute with mobile phase.

    • Feces: Homogenize with water/methanol, extract, and centrifuge.

  • Metabolite Identification:

    • Analyze processed samples using HPLC-MS/MS.

    • Use precursor ion scanning, neutral loss scanning, and product ion scanning to identify potential metabolites.

    • Compare fragmentation patterns with the parent compound to elucidate metabolite structures.

  • Data Analysis:

    • Quantify parent compound and major metabolites.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

    • Determine excretion profiles and mass balance.

The workflow for this proposed experimental protocol is visualized below.

Experimental_Workflow Start Start: Sprague-Dawley Rats Acclimatization Acclimatization in Metabolic Cages (48h) Start->Acclimatization Dosing Oral Dosing (Test Compound or Vehicle) Acclimatization->Dosing Collection Sample Collection Dosing->Collection Blood Blood (Plasma) (pre-dose, 0.5, 1, 2, 4, 8, 12, 24h) Collection->Blood Urine_Feces Urine & Feces (0-8, 8-24, 24-48, 48-72h) Collection->Urine_Feces Processing Sample Processing (Extraction, Precipitation) Blood->Processing Urine_Feces->Processing Analysis HPLC-MS/MS Analysis (Metabolite Identification & Quantification) Processing->Analysis Data Data Analysis (Pharmacokinetics, Excretion Profile) Analysis->Data End End: Metabolic Profile Data->End

Workflow for in vivo metabolism study.

Conclusion

While direct data on the in vivo metabolism of N-(2-hydroxyethyl)-L-threonine is currently unavailable, a comprehensive understanding of L-threonine metabolism provides a strong foundation for future research. The hypothesized pathways, including oxidation of the hydroxyethyl group, N-dealkylation, and conjugation reactions, offer initial targets for investigation. The detailed experimental protocol provided in this guide presents a clear and robust methodology for elucidating the pharmacokinetic profile and metabolic fate of this compound, paving the way for its potential development and application in various scientific and therapeutic fields.

References

Methodological & Application

Application Notes and Protocols for L-Threonine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A-Level Heading: Important Disclaimer

Extensive literature searches did not yield any specific information regarding the use of N-(2-hydroxyethyl)-L-threonine in cell culture applications. The following application notes and protocols are provided for the parent compound, L-threonine . The N-(2-hydroxyethyl) modification may significantly alter the biological activity, and therefore, the information presented here for L-threonine should not be considered directly applicable to N-(2-hydroxyethyl)-L-threonine. Researchers should exercise caution and conduct thorough validation studies if they intend to use N-(2-hydroxyethyl)-L-threonine in cell culture.

Introduction to L-Threonine in Cell Culture

L-threonine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied through the culture medium.[1][2] It is a critical component for protein synthesis and plays a vital role in various cellular processes, including cell growth, proliferation, and metabolism.[3][4] L-Threonine is a standard component of most commercially available cell culture media and is particularly crucial for the culture of specific cell types, such as embryonic stem cells.[3][5]

Applications of L-Threonine in Cell Culture

L-threonine is utilized in a variety of cell culture applications, including:

  • Routine Cell Maintenance: As an essential amino acid, L-threonine is a fundamental component of basal media for the successful in vitro culture of a wide range of mammalian cell lines.[6]

  • Stem Cell Culture: L-threonine has been shown to be essential for the proliferation and self-renewal of mouse and human embryonic stem cells (ESCs).[3][5][7] Depletion of L-threonine can lead to a halt in the cell cycle and loss of pluripotency.[3]

  • Biopharmaceutical Production: In the manufacturing of therapeutic recombinant proteins and monoclonal antibodies, optimizing the concentration of amino acids like L-threonine in the culture medium is crucial for maximizing cell growth and productivity.[6]

  • Metabolism and Signaling Studies: L-threonine serves as a signaling molecule that can influence key cellular pathways, such as the PI3K/Akt and mTOR pathways, making it a valuable tool for studying cell metabolism and signal transduction.[7][8]

Quantitative Data on L-Threonine Effects

The following tables summarize quantitative data from studies on the effects of L-threonine in cell culture.

Table 1: Effect of L-Threonine on Mouse Embryonic Stem Cell (mESC) Proliferation

ParameterL-Threonine DepletedL-Threonine (500 µM) SupplementedReference
[³H]thymidine incorporation (cpm)Decreased over timeRestored/Maintained[7]
Proliferation IndexSignificantly lowerSignificantly increased[7]
Total Cell NumberSignificantly lowerSignificantly increased[7]

Table 2: Effect of L-Threonine and its Inhibitor on Human Embryonic Stem Cell (hESC) Colony Growth

TreatmentEffect on Colony GrowthReference
4 mM 3-hydroxynorvaline (3-HNV)Inhibition of colony growth, loss of integrity[5]
4 mM 3-HNV + 4 mM L-threonineRescue from inhibition and toxicity[5]

Experimental Protocols

Protocol 1: Preparation of L-Threonine Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of L-threonine for supplementing cell culture media.

Materials:

  • L-Threonine powder (cell culture grade)[6]

  • Nuclease-free water or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • In a sterile biological safety cabinet, weigh the desired amount of L-threonine powder.

  • Dissolve the L-threonine powder in nuclease-free water to a desired stock concentration (e.g., 100 mM). L-Threonine has a solubility of 50 mg/mL in water.[6]

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the L-threonine solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of L-Threonine Dependence in Mouse Embryonic Stem Cells

Objective: To determine the effect of L-threonine depletion and supplementation on the proliferation of mouse embryonic stem cells (mESCs).[7]

Materials:

  • Mouse embryonic stem cells (mESCs)

  • L-threonine-deficient mESC culture medium

  • Complete mESC culture medium (containing L-threonine)

  • L-Threonine stock solution (see Protocol 1)

  • Cell counting solution (e.g., Trypan blue)

  • Hemocytometer or automated cell counter

  • MTT assay kit for cell viability

  • [³H]thymidine for proliferation assay

Procedure:

  • L-Threonine Depletion:

    • Culture mESCs in complete medium to the desired confluence.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Culture the cells in L-threonine-deficient medium for a defined period (e.g., up to 4 days).[7]

  • L-Threonine Supplementation:

    • To a parallel set of L-threonine-depleted cultures, add L-threonine stock solution to a final concentration of 500 µM.[7]

  • Assessment of Proliferation and Viability:

    • Cell Counting: At various time points, harvest the cells by trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • MTT Assay: Measure cell viability using an MTT assay according to the manufacturer's instructions. This assay determines the metabolic activity of the cells.[7]

    • [³H]thymidine Incorporation: To measure DNA synthesis, pulse the cells with [³H]thymidine for a few hours before harvesting. Measure the incorporation of the radioisotope into the DNA.[7]

Signaling Pathways and Workflows

L-Threonine Signaling Pathway in Mouse Embryonic Stem Cells

L-threonine has been shown to promote the G1/S phase transition and proliferation of mouse embryonic stem cells through the activation of the PI3K/Akt, MAPKs, and mTORC1 signaling pathways.[3][7][8]

L_Threonine_Signaling L_Threonine L-Threonine AminoAcidTransporter Amino Acid Transporter (Lipid Raft/Caveolae) L_Threonine->AminoAcidTransporter PI3K PI3K AminoAcidTransporter->PI3K Akt Akt PI3K->Akt MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs mTORC1 mTORC1 Akt->mTORC1 MAPKs->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 c_Myc c-Myc p70S6K->c_Myc _4E_BP1->c_Myc Oct4 Oct4 c_Myc->Oct4 CellCycleProteins Cell Cycle Proteins (Cyclin D1, Cyclin E) c_Myc->CellCycleProteins Proliferation Proliferation & Self-Renewal Oct4->Proliferation CellCycleProteins->Proliferation

Caption: L-Threonine signaling in mESCs.

Experimental Workflow for Assessing L-Threonine Dependence

The following diagram illustrates a typical workflow for studying the effects of L-threonine on cell culture.

Experimental_Workflow Start Start with Healthy Cell Culture Split Split Cells into Three Groups Start->Split Group1 Group 1: Complete Medium (Control) Split->Group1 Group2 Group 2: L-Threonine-Deficient Medium Split->Group2 Group3 Group 3: L-Threonine-Deficient + Supplement Split->Group3 Incubate Incubate for Desired Time Points Group1->Incubate Group2->Incubate Group3->Incubate Assays Perform Assays Incubate->Assays CellCount Cell Count & Viability (MTT) Assays->CellCount ProlifAssay Proliferation Assay ([³H]thymidine) Assays->ProlifAssay MolAnalysis Molecular Analysis (Western Blot, qPCR) Assays->MolAnalysis DataAnalysis Data Analysis and Interpretation CellCount->DataAnalysis ProlifAssay->DataAnalysis MolAnalysis->DataAnalysis

References

Application Note: Site-Specific Protein Modification Utilizing N-(2-hydroxyethyl)-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the precise installation of functional moieties to study and modulate protein function. While methods targeting cysteine and lysine residues are well-established, the ability to selectively modify other native amino acids, such as threonine, remains an area of active research. The hydroxyl group of threonine offers a unique site for conjugation, allowing for the introduction of various payloads, including imaging agents, polyethylene glycol (PEG) chains, and small molecule drugs.[] This application note describes a conceptual framework and a representative protocol for the modification of proteins at threonine residues using a hypothetical N-(2-hydroxyethyl)-L-threonine derivative.

Principle of the Method

The proposed methodology is based on a two-step chemoenzymatic approach. First, a target protein is engineered to contain a unique threonine residue at a specific site. This is typically achieved through site-directed mutagenesis. Subsequently, a transferase enzyme is utilized to catalyze the transfer of a modified threonine analog, N-(2-hydroxyethyl)-L-threonine, from a suitable donor substrate to the target protein. This enzymatic approach ensures high specificity and reaction efficiency under mild, biocompatible conditions. The introduced 2-hydroxyethyl group can then serve as a versatile chemical handle for further downstream functionalization via etherification or esterification reactions.

Applications

The ability to introduce a 2-hydroxyethyl group at a specific threonine residue opens up a range of applications in basic research and drug development:

  • Bioconjugation and Drug Delivery: The hydroxyl group can be further modified to attach therapeutic payloads, creating site-specific antibody-drug conjugates (ADCs) or other protein therapeutics with controlled stoichiometry and enhanced stability.[]

  • Protein Labeling and Imaging: Fluorescent dyes or other imaging agents can be conjugated to the introduced hydroxyl group, enabling the study of protein localization, trafficking, and dynamics within living cells.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic radius, reducing renal clearance, and shielding them from proteolytic degradation.[]

  • Probing Protein Structure and Function: The introduction of a bulky or charged group at a specific threonine residue can be used to probe its role in protein-protein interactions, substrate binding, or conformational changes.

Experimental Protocols

1. General Workflow for Threonine-Specific Protein Modification

The overall workflow for the site-specific modification of a target protein with N-(2-hydroxyethyl)-L-threonine is depicted below. This process involves protein expression and purification, the enzymatic modification reaction, and subsequent purification and characterization of the modified protein.

Workflow cluster_prep Protein Preparation cluster_mod Enzymatic Modification cluster_analysis Analysis & Purification P1 Site-Directed Mutagenesis (Introduce unique Thr) P2 Protein Expression (E. coli, Mammalian cells) P1->P2 P3 Protein Purification (Affinity Chromatography) P2->P3 M1 Reaction Setup: - Purified Protein - N-(2-hydroxyethyl)-L-threonine donor - Threonine Transferase P3->M1 M2 Incubation (Controlled Temp. & Time) M1->M2 A1 Purification of Modified Protein (Ion Exchange/Size Exclusion) M2->A1 A2 Characterization: - SDS-PAGE - Mass Spectrometry - Functional Assay A1->A2

Fig 1. General experimental workflow for protein modification.

2. Detailed Protocol for Enzymatic Modification

This protocol provides a representative procedure for the enzymatic modification of a target protein. Note that optimal conditions (e.g., enzyme and substrate concentrations, reaction time, temperature) should be determined empirically for each specific protein.

Materials:

  • Purified target protein containing a unique threonine residue (1 mg/mL in 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • N-(2-hydroxyethyl)-L-threonine donor substrate (e.g., activated ester or nucleotide conjugate; 10 mM stock in DMSO)

  • Recombinant threonine transferase (0.5 mg/mL in storage buffer)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

  • Dialysis buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl

Procedure:

  • In a microcentrifuge tube, combine the following components in the specified order:

    • Reaction Buffer (to a final volume of 100 µL)

    • Target protein (e.g., 10 µL for a final concentration of 0.1 mg/mL)

    • N-(2-hydroxyethyl)-L-threonine donor substrate (e.g., 1 µL for a final concentration of 100 µM)

  • Initiate the reaction by adding the threonine transferase (e.g., 2 µL for a final concentration of 10 µg/mL).

  • Incubate the reaction mixture at 30°C for 2 hours with gentle agitation.

  • Stop the reaction by adding 10 µL of Quenching Buffer.

  • Remove unreacted substrate and enzyme by dialysis against the dialysis buffer overnight at 4°C or by using a desalting column.

  • Proceed with purification and characterization of the modified protein.

3. Characterization of the Modified Protein

a. SDS-PAGE Analysis:

  • Mix 10 µg of the unmodified and modified protein with 2x Laemmli sample buffer.

  • Boil the samples for 5 minutes at 95°C.

  • Load the samples onto a 12% SDS-PAGE gel.

  • Run the gel at 150V until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. A slight shift in the molecular weight of the modified protein may be observable.

b. Mass Spectrometry:

  • Submit a sample of the purified modified protein for analysis by electrospray ionization mass spectrometry (ESI-MS).

  • Compare the observed molecular weight with the theoretical molecular weight of the modified protein to confirm the addition of the N-(2-hydroxyethyl)-L-threonine moiety.

  • For site-confirmation, perform peptide mapping analysis (e.g., LC-MS/MS) after tryptic digestion of the protein.

Quantitative Data Summary

The following tables provide illustrative data for a typical protein modification experiment using this hypothetical method.

Table 1: Optimization of Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Enzyme Conc. (µg/mL) 51020
Substrate Conc. (µM) 50100200
Incubation Time (h) 124
Modification Efficiency (%) 458592

Table 2: Characterization of Modified Protein

Analysis MethodUnmodified ProteinModified Protein
Apparent MW (SDS-PAGE) ~50 kDa~50.1 kDa
Observed Mass (ESI-MS) 50,000 Da50,147 Da
Theoretical Mass 50,000 Da50,147.1 Da
Enzyme Activity (%) 10095

Signaling Pathway Visualization

Protein modification can impact cellular signaling pathways. For instance, modification of a key signaling protein like a kinase could alter its activity or interaction with downstream effectors. The diagram below illustrates a hypothetical signaling cascade where the modification of "Kinase A" at a specific threonine residue modulates its function.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Effector Effector Protein KinaseB->Effector Activates TF Transcription Factor Effector->TF Translocates Gene Gene Expression TF->Gene Ligand External Signal Ligand->Receptor Binds Modification Thr Modification (N-(2-hydroxyethyl)-L-Thr) Modification->KinaseA Modulates Activity

Fig 2. Hypothetical signaling pathway modulation.

Disclaimer: The use of N-(2-hydroxyethyl)-L-threonine for protein modification as described in this document is a conceptual application. To our knowledge, a specific, validated protocol for this exact molecule has not been published in peer-reviewed literature. The provided protocols and data are representative and intended to serve as a guideline for developing such a method based on established principles of protein bioconjugation. Researchers should perform their own validation and optimization.

References

Application Notes and Protocols for the Analytical Determination of L-Threonine, N-(2-hydroxyethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of L-Threonine, N-(2-hydroxyethyl)-, a modified amino acid of interest in various research and development fields. Due to the limited availability of specific analytical methods for this particular compound in peer-reviewed literature, the following protocols are adapted from established methods for the analysis of L-Threonine and other modified amino acids. These methods are intended to serve as a starting point for analytical method development and will likely require optimization for specific matrices and analytical instrumentation.

Introduction

L-Threonine, N-(2-hydroxyethyl)- is a derivative of the essential amino acid L-Threonine. Its detection and quantification are crucial for understanding its potential roles in biological systems, its use as a biomarker, or for quality control in drug development and manufacturing processes. The analytical methods detailed below are designed to provide high sensitivity, specificity, and reproducibility.

Analytical Methods Overview

Three primary analytical techniques are proposed for the analysis of L-Threonine, N-(2-hydroxyethyl)-:

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): A robust and widely available technique suitable for routine quantification. This method typically requires pre-column derivatization to enhance the chromatographic retention and detectability of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization is mandatory to increase the volatility of the amino acid derivative.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, providing confident identification and quantification even in complex biological matrices. Derivatization may be employed to improve chromatographic performance but is not always necessary.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative performance parameters for the proposed analytical methods. These values are for illustrative purposes and should be determined experimentally during method validation.

ParameterHPLC-UV/FLD (with Derivatization)GC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL5 - 20 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL20 - 60 ng/mL0.5 - 15 ng/mL
Linearity (r²) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (% RSD) < 10%< 15%< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

This method involves the pre-column derivatization of L-Threonine, N-(2-hydroxyethyl)- with a reagent that imparts a chromophore or fluorophore to the molecule, allowing for sensitive detection. O-phthalaldehyde (OPA) is a suitable reagent for primary amines and is used in this protocol.

4.1.1. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample containing L-Threonine, N-(2-hydroxyethyl)- Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Pre-column Derivatization with OPA Extraction->Derivatization HPLC HPLC Separation (C18 column) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Data Data Acquisition and Analysis Detection->Data

Caption: HPLC-FLD experimental workflow.

4.1.2. Protocol

  • Sample Preparation:

    • For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

    • For other matrices, perform a suitable extraction (e.g., liquid-liquid extraction with a polar solvent or solid-phase extraction with a mixed-mode cation exchange cartridge).

    • Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 0.1 M borate buffer (pH 9.5).

  • Derivatization:

    • Prepare the OPA derivatizing reagent by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

    • To 50 µL of the reconstituted sample, add 50 µL of the OPA reagent.

    • Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.

    • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 25 mM sodium phosphate buffer (pH 6.8) with 5% tetrahydrofuran.

    • Mobile Phase B: Methanol.

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10-70% B (linear gradient)

      • 20-25 min: 70% B

      • 25-26 min: 70-10% B (linear gradient)

      • 26-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the analyte volatile. A two-step derivatization process involving esterification followed by acylation is proposed.

4.2.1. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dried Sample Extract Esterification Esterification (e.g., with HCl in Methanol) Sample->Esterification Acylation Acylation (e.g., with PFPA) Esterification->Acylation GC GC Separation (e.g., DB-5ms column) Acylation->GC MS Mass Spectrometric Detection (EI) GC->MS Data Data Acquisition and Analysis MS->Data

Caption: GC-MS experimental workflow.

4.2.2. Protocol

  • Sample Preparation and Derivatization:

    • Prepare a dried, extracted sample as described in the HPLC protocol.

    • Esterification: Add 200 µL of 3 M HCl in methanol to the dried sample. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature and evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 200 °C.

      • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 50-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity and may not require derivatization, simplifying sample preparation.

4.3.1. Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing L-Threonine, N-(2-hydroxyethyl)- Extraction Protein Precipitation or SPE Sample->Extraction LC UPLC/HPLC Separation (HILIC or C18) Extraction->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Acquisition and Analysis MSMS->Data

Caption: LC-MS/MS experimental workflow.

4.3.2. Protocol

  • Sample Preparation:

    • Perform protein precipitation or solid-phase extraction as described in the HPLC protocol.

    • After evaporation of the solvent, reconstitute the residue in 100 µL of the initial mobile phase.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process for accurate quantification.

  • LC-MS/MS Conditions:

    • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of this polar compound. Alternatively, a C18 column with an ion-pairing agent in the mobile phase can be used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient (for HILIC):

      • 0-1 min: 95% B

      • 1-5 min: 95-50% B (linear gradient)

      • 5-6 min: 50% B

      • 6-6.1 min: 50-95% B (linear gradient)

      • 6.1-8 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • Precursor ion (Q1): [M+H]⁺ of L-Threonine, N-(2-hydroxyethyl)- (m/z 164.1).

        • Product ions (Q3): Specific fragment ions to be determined by infusion of a standard. Likely fragments would involve the loss of water (m/z 146.1), loss of the hydroxyethyl group (m/z 119.1), and other characteristic fragments.

      • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Conclusion

The analytical methods presented provide a comprehensive framework for the detection and quantification of L-Threonine, N-(2-hydroxyethyl)-. The choice of method will depend on the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. For routine analysis, HPLC with derivatization offers a cost-effective and reliable solution. GC-MS provides excellent separation and structural information. For trace-level detection in complex matrices and for confirmatory analysis, LC-MS/MS is the method of choice. It is imperative to perform a thorough method validation to ensure the accuracy, precision, and reliability of the chosen method for its intended application.

Application Notes and Protocols for the HPLC Analysis of N-(2-hydroxyethyl)-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of N-(2-hydroxyethyl)-L-threonine in various sample matrices. Given the polar nature of N-(2-hydroxyethyl)-L-threonine, two primary high-performance liquid chromatography (HPLC) strategies are presented: a Hydrophilic Interaction Liquid Chromatography (HILIC) method for analysis without derivatization and a Reversed-Phase (RP-HPLC) method with pre-column derivatization for enhanced sensitivity and retention.

Introduction

N-(2-hydroxyethyl)-L-threonine is a polar amino acid derivative. Its analysis by traditional reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases. To address this, two effective approaches are proposed. The HILIC method offers a simplified workflow by directly analyzing the polar compound, while the RP-HPLC method with derivatization provides robust retention and allows for sensitive detection using UV or fluorescence detectors. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Method 1: HILIC Analysis of Underivatized N-(2-hydroxyethyl)-L-threonine

This method is ideal for the direct analysis of N-(2-hydroxyethyl)-L-threonine without the need for chemical derivatization, simplifying sample preparation and avoiding potential side reactions. HILIC is particularly well-suited for the retention and separation of highly polar compounds.[1][2][3][4][5]

Experimental Protocol

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, and column thermostat.

  • Column: A HILIC column, such as one with a silica-based stationary phase or a penta-hydroxy phase.

    • Example: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 15 85
    5.0 40 60
    5.1 15 85

    | 8.0 | 15 | 85 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • Mass Spectrometry (MS): Recommended for selectivity and sensitivity.

      • Mode: Positive Electrospray Ionization (ESI+).

      • Selected Ion Monitoring (SIM): Monitor the [M+H]⁺ ion for N-(2-hydroxyethyl)-L-threonine.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): If MS is not available.

    • UV Detector: At a low wavelength (e.g., 200-210 nm), though sensitivity may be limited.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of N-(2-hydroxyethyl)-L-threonine in a mixture of acetonitrile and water (e.g., 50:50 v/v). Prepare working standards by serial dilution from the stock solution.

  • Sample Preparation:

    • For aqueous samples, perform a protein precipitation step if necessary, using a 3:1 ratio of cold acetonitrile to sample.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant and dilute with acetonitrile to match the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter before injection.

Expected Quantitative Data (Representative)

The following table summarizes the expected performance characteristics of this HILIC method. Note: These are representative values for a polar amino acid derivative and would require experimental validation for N-(2-hydroxyethyl)-L-threonine.

ParameterExpected Value
Retention Time (tR)2 - 4 minutes
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Precision (%RSD)< 5%
Accuracy/Recovery90 - 110%

Experimental Workflow: HILIC Method

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample ProteinPrecip Protein Precipitation (Acetonitrile) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Inject Injection Filter->Inject HILIC HILIC Separation Inject->HILIC Detect MS or CAD/ELSD Detection HILIC->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

HILIC analysis workflow for N-(2-hydroxyethyl)-L-threonine.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization

This method involves chemically modifying N-(2-hydroxyethyl)-L-threonine with a derivatizing agent to increase its hydrophobicity and introduce a chromophore or fluorophore. This allows for excellent retention on a C18 column and highly sensitive detection by UV or fluorescence.[6][7][8][9][10] O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[9][10]

Experimental Protocol

1. Derivatization Reagent Preparation (OPA/3-MPA):

  • Borate Buffer: 0.4 M Boric Acid in water, adjust pH to 10.2 with NaOH.

  • OPA Solution: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.

  • 3-MPA: 3-mercaptopropionic acid.

  • Working Reagent: In a clean vial, combine 5 mL of borate buffer, 0.5 mL of OPA solution, and 20 µL of 3-MPA. This reagent should be prepared fresh daily.

2. Automated Pre-column Derivatization and HPLC Conditions:

  • HPLC System: A system with a programmable autosampler capable of derivatization, a binary or quaternary pump, column thermostat, and a UV or fluorescence detector.

  • Derivatization Program (in autosampler):

    • Aspirate 10 µL of sample/standard.

    • Aspirate 40 µL of OPA/3-MPA derivatization reagent.

    • Mix in the needle or a mixing loop for 1 minute.

    • Inject 20 µL of the mixture.

  • Column: A high-quality reversed-phase C18 column.

    • Example: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 98 2
    15.0 50 50
    16.0 0 100
    18.0 0 100
    18.1 98 2

    | 25.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection:

    • Fluorescence Detector (FLD): Excitation at 340 nm, Emission at 450 nm (preferred for sensitivity).

    • UV-Vis Detector (DAD/VWD): 338 nm.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of N-(2-hydroxyethyl)-L-threonine in 0.1 M HCl. Prepare working standards by dilution in the same solvent.

  • Sample Preparation:

    • Perform protein precipitation as described in the HILIC method.

    • Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) clean-up for complex matrices.

    • The final extract should be in a solvent compatible with the derivatization reaction (e.g., dilute aqueous acid).

Expected Quantitative Data (Representative)

The following table provides expected performance parameters for the RP-HPLC method with OPA derivatization. Note: These are representative values and require experimental validation.

ParameterExpected Value (FLD Detection)
Retention Time (tR)8 - 12 minutes
Linearity (r²)> 0.998
Limit of Detection (LOD)5 - 50 nmol/L
Limit of Quantification (LOQ)15 - 150 nmol/L
Precision (%RSD)< 3%
Accuracy/Recovery95 - 105%

Signaling Pathway: Derivatization Reaction

Derivatization_Reaction Analyte N-(2-hydroxyethyl)-L-threonine (Primary Amine) Product Fluorescent Isoindole Derivative Analyte->Product OPA OPA (o-phthalaldehyde) OPA->Product Thiol 3-MPA (Thiol) Thiol->Product

References

Application Notes and Protocols: In Vivo Studies of L-Threonine

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of published in vivo research exists for the specific compound L-Threonine, N-(2-hydroxyethyl)- (9CI). Extensive searches have not yielded dedicated studies on this particular derivative. However, a significant body of research is available for the parent compound, L-Threonine, which is a crucial essential amino acid. These studies provide valuable insights into its physiological and metabolic roles. This document presents a detailed summary of in vivo findings for L-Threonine, structured for researchers, scientists, and drug development professionals.

I. Quantitative Data Summary

The following tables compile quantitative data from various in vivo studies on L-Threonine, focusing on toxicity, metabolic effects, and physiological responses.

Table 1: No-Observed-Adverse-Effect-Level (NOAEL) of L-Threonine in Animal Studies

Animal ModelDurationAdministration RouteNOAELKey FindingsReference
Male Rats13 weeksDietary3266.9 mg/kg body weight/dayNo toxicologically significant changes observed in general condition, body weight, food and water intake, urinalysis, hematology, blood chemistry, or pathology.[1]
Female Rats13 weeksDietary3673.3 mg/kg body weight/dayNo toxicologically significant changes observed in general condition, body weight, food and water intake, urinalysis, hematology, blood chemistry, or pathology.[1]
Healthy Adult Males4 weeksOral Supplementation12 g/day No significant adverse effects on anthropometric parameters, dietary intake, or most biochemical markers. A minor, non-specific increase in plasma aspartate aminotransferase and creatine kinase was noted at 9 g/day but not at 12 g/day .[2][3][4]

Table 2: Effects of L-Threonine Supplementation on Physiological Parameters

Animal ModelStudy DurationL-Threonine DosageParameter MeasuredOutcomeReference
Laying Hens8 weeks0.1%, 0.2%, 0.3%, 0.4% of basal dietJejunal and Ileal Mucin 2 mRNA ExpressionLinear increase with increasing L-Threonine levels (P < 0.01).[5]
Laying Hens8 weeks0.4% of basal dietIleal Mucosa IgA Antibody ConcentrationLinear increase (P < 0.01).[5]
C. elegansLifespanNot specifiedLifespanExtended lifespan by 18%.[6]
Healthy Adult Males4 weeks6, 9, 12 g/day Plasma L-Threonine ConcentrationIncreased concentration.[2][3]
Healthy Adult Males4 weeks6, 9, 12 g/day Plasma L-2-aminobutylate ConcentrationIncreased concentration of this L-Threonine metabolite.[2][3]

II. Experimental Protocols

This section details the methodologies for key in vivo experiments involving L-Threonine.

Protocol 1: 13-Week Oral Toxicity Study of L-Threonine in Rats[1]

1. Objective: To evaluate the potential toxicity of L-Threonine when administered orally to rats for 13 weeks.

2. Animal Model:

  • Species: Rat (specific strain not detailed in the abstract)
  • Sex: Male and female

3. Experimental Groups:

  • Control Group: Basal diet (0% L-Threonine)
  • Low-Dose Group: 1.25% L-Threonine in the diet
  • Mid-Dose Group: 2.5% L-Threonine in the diet
  • High-Dose Group: 5.0% L-Threonine in the diet

4. Administration:

  • Route: Dietary administration.
  • Duration: 13 consecutive weeks.

5. Post-Treatment Observation:

  • A 5-week recovery period was included for the control and high-dose groups to assess the reversibility of any observed effects.

6. Parameters Monitored:

  • General Health: Daily observation for any clinical signs of toxicity.
  • Body Weight: Measured weekly.
  • Food and Water Consumption: Measured weekly.
  • Ophthalmoscopy: Conducted at the end of the treatment period.
  • Urinalysis: Conducted at the end of the treatment period.
  • Hematology and Blood Chemistry: Blood samples were collected at the end of the treatment and recovery periods for analysis of a standard panel of hematological and biochemical parameters.
  • Pathology: At the end of the study, all animals were euthanized, and a full necropsy was performed. Selected organs were weighed, and tissues were collected for histopathological examination.

7. Data Analysis:

  • Statistical analysis was performed to compare the treated groups with the control group.

Protocol 2: Evaluation of L-Threonine on Gut Function in Laying Hens[5]

1. Objective: To determine the effects of supplemental L-Threonine on intestinal health and immune function in laying hens under conditions of high temperature and humidity.

2. Animal Model:

  • Species: Babcock Brown laying hens
  • Number of animals: 960
  • Age: 40 weeks

3. Experimental Design:

  • Hens were randomly allocated to 5 dietary treatment groups, with 6 replicates of 32 hens each.

4. Diets:

  • All groups received the same basal diet (corn, peanut meal, and crystalline amino acids).
  • L-Threonine was added to the basal diet at concentrations of 0% (control), 0.1%, 0.2%, 0.3%, and 0.4%.

5. Study Duration: 8 weeks.

6. Sample Collection and Analysis:

  • Gene Expression: Jejunal and ileal tissue samples were collected to quantify the mRNA expression of mucin 2 (MUC2) using real-time quantitative PCR.
  • Immunoglobulin A (IgA) Concentration: Mucosal scrapings from the ileum were collected to measure the concentration of IgA antibodies, likely using an ELISA-based method.
  • Digestive Enzyme Activity: Samples from the jejunum and ileum were analyzed for the activity of various digestive enzymes.

7. Statistical Analysis:

  • Data were analyzed to determine the effects of different levels of L-Threonine supplementation on the measured parameters, with a focus on linear responses to increasing dosage.

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key biological pathways influenced by L-Threonine and a typical workflow for in vivo toxicity studies.

L_Threonine_Metabolic_Pathway L_Threonine L-Threonine TDH Threonine-3-dehydrogenase (TDH) L_Threonine->TDH TA Threonine aldolase (TA) L_Threonine->TA TH Threonine dehydratase (TH) L_Threonine->TH Acetyl_CoA Acetyl-CoA TDH->Acetyl_CoA Pyruvate Pyruvate TA->Pyruvate Succinyl_CoA Succinyl-CoA TH->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle Pyruvate->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production caption Fig. 1: Catabolic Pathways of L-Threonine.

Fig. 1: Catabolic Pathways of L-Threonine.

Intestinal_Immune_Modulation cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Dietary_Thr Dietary L-Threonine Goblet_Cell Goblet Cell Differentiation Dietary_Thr->Goblet_Cell affects Immune_Cell Immune Cell Differentiation Dietary_Thr->Immune_Cell regulates TOR_NFkB TOR and NF-κB Pathways Dietary_Thr->TOR_NFkB modulates MUC2 MUC2 Synthesis Goblet_Cell->MUC2 stimulates IgA IgA Production Immune_Cell->IgA Cytokines Cytokine Release TOR_NFkB->Cytokines regulates caption Fig. 2: L-Threonine's Role in Intestinal Immunity.

Fig. 2: L-Threonine's Role in Intestinal Immunity.

InVivo_Toxicity_Workflow cluster_terminal Terminal Assessments Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Control & Treatment) Animal_Acclimatization->Group_Allocation Dosing_Period Dosing Period (e.g., 13 weeks) Group_Allocation->Dosing_Period In_life_Monitoring In-life Monitoring (Body Weight, Food Intake, Clinical Signs) Dosing_Period->In_life_Monitoring Terminal_Procedures Terminal Procedures Dosing_Period->Terminal_Procedures Recovery_Period Recovery Period (for specified groups) Dosing_Period->Recovery_Period Final_Analysis Final Analysis & Reporting Terminal_Procedures->Final_Analysis Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Necropsy Gross Necropsy Histopathology Histopathology Recovery_Period->Terminal_Procedures caption Fig. 3: General Workflow for an In Vivo Toxicity Study.

Fig. 3: General Workflow for an In Vivo Toxicity Study.

References

Application Notes and Protocols for N-(2-hydroxyethyl)-L-threonine and its Parent Compound, L-threonine, in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the available literature reveals a significant gap in research concerning the specific compound N-(2-hydroxyethyl)-L-threonine in animal models. To date, no peer-reviewed studies have been published detailing its in vivo dosage, administration protocols, or biological effects. The CAS number for this compound is 154674-59-6, and its molecular formula is C6H13NO4.

Given the absence of data for N-(2-hydroxyethyl)-L-threonine, this document provides detailed information on its parent amino acid, L-threonine , which has been studied more extensively in various animal models. The following sections summarize the available quantitative data, experimental protocols, and known signaling pathways for L-threonine. Researchers interested in N-(2-hydroxyethyl)-L-threonine may consider the data on L-threonine as a preliminary reference for study design, while acknowledging that the pharmacological and toxicological profiles of the two compounds could differ significantly.

I. Quantitative Data Summary for L-threonine

The following table summarizes the dosage and effects of L-threonine supplementation in rodent models from a key study.

Animal ModelCompoundDosageAdministration RouteDurationKey FindingsReference
Obese C57BL/6J MiceL-threonine3% in drinking waterOral10 weeksSignificantly decreased body weight, adipose tissue weight, and serum glucose and lipid levels. Improved insulin resistance.[1]
Sprague-Dawley RatsL-threonine1.25%, 2.5%, or 5.0% in dietOral (in diet)13 weeksNo-observed-adverse-effect levels (NOAEL) established at 3266.9 mg/kg body weight/day for males and 3673.3 mg/kg body weight/day for females.[2]

II. Experimental Protocols for L-threonine Administration

This section provides a detailed methodology for the oral administration of L-threonine to obese mice, as described in the cited literature.

Protocol: Oral Administration of L-threonine in Drinking Water to Obese Mice [1]

  • Animal Model: Male C57BL/6J mice, induced into obesity via a high-fat diet for 8 weeks.

  • Compound Preparation:

    • Prepare a 3% (w/v) solution of L-threonine in sterile drinking water.

    • Ensure the L-threonine is fully dissolved.

    • Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.

  • Administration:

    • Provide the 3% L-threonine solution to the experimental group of mice as their sole source of drinking water.

    • The control group should receive regular sterile drinking water.

    • Monitor water consumption for both groups to estimate the daily dose of L-threonine.

  • Duration: Continue the administration for 10 weeks.

  • Outcome Measures:

    • Monitor body weight and food/water intake regularly (e.g., weekly).

    • At the end of the study period, collect blood samples for analysis of serum glucose, lipids (triacylglycerols, total cholesterol, LDL-cholesterol), and hormones (leptin, adiponectin).

    • Harvest and weigh epididymal and perirenal fat pads.

    • Analyze gene expression related to lipogenesis and lipolysis in adipose tissue.

    • Examine the expression of uncoupling protein 1 (UCP-1) in brown adipose tissue.

III. Signaling Pathways Modulated by L-threonine

L-threonine is known to influence several key signaling pathways, particularly those related to intestinal health and immune function.

threonine_signaling Thr Dietary L-Threonine Goblet Goblet Cell Differentiation Thr->Goblet ImmuneCell Immune Cell Differentiation Thr->ImmuneCell TOR TOR Pathway Thr->TOR NFkB NF-κB Pathway Thr->NFkB MUC2 MUC2 Synthesis Goblet->MUC2 Ig Immunoglobulin (Ig) Production ImmuneCell->Ig Cytokines Cytokine Release TOR->Cytokines NFkB->Cytokines

Figure 1: L-threonine's role in intestinal immune function.

Dietary L-threonine plays a crucial role in maintaining intestinal health by influencing various cellular processes.[3][4][5][6] It promotes the differentiation of goblet cells, which are responsible for producing mucin-2 (MUC2), a key component of the protective mucus layer in the gut.[3] L-threonine also supports the differentiation of immune cells and the production of immunoglobulins.[3] Furthermore, it can modulate the release of cytokines through the Target of Rapamycin (TOR) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[3][4][5]

IV. Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the effects of a novel compound like N-(2-hydroxyethyl)-L-threonine in an animal model, drawing on standard practices in preclinical research.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Compound_Prep Compound Formulation (Vehicle, Concentration) Animal_Model->Compound_Prep Dosing Compound Administration (Oral, IP, IV) Compound_Prep->Dosing Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Blood_Collection Blood/Tissue Collection Monitoring->Blood_Collection Biochem Biochemical Analysis (e.g., Blood Chemistry) Blood_Collection->Biochem Histo Histopathology Blood_Collection->Histo Mol_Bio Molecular Biology (e.g., Gene Expression) Blood_Collection->Mol_Bio Data_Analysis Data Analysis & Interpretation Biochem->Data_Analysis Histo->Data_Analysis Mol_Bio->Data_Analysis

Figure 2: General experimental workflow for in vivo studies.

References

synthesis protocol for N-(2-hydroxyethyl)-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of N-(2-hydroxyethyl)-L-threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

L-threonine is an essential amino acid with a hydroxyl group, making it a versatile starting material for chemical modifications[2]. The introduction of a hydroxyethyl group to the alpha-amino group of L-threonine can modify its polarity, solubility, and potential for further functionalization, which can be advantageous in the development of novel therapeutic agents and specialized biomaterials. The synthesis of N-alkylated amino acids is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs[3][4]. The protocol described herein provides a straightforward and accessible method for the preparation of N-(2-hydroxyethyl)-L-threonine.

Synthesis Protocol

The synthesis of N-(2-hydroxyethyl)-L-threonine is achieved through the nucleophilic substitution of the amino group of L-threonine on 2-chloroethanol in an aqueous alkaline solution. The reaction is maintained at a controlled temperature to favor mono-alkylation and minimize side reactions.

Materials and Equipment
Reagents and Chemicals Equipment
L-ThreonineMagnetic stirrer with heating plate
2-ChloroethanolpH meter
Sodium hydroxide (NaOH)Round-bottom flask (250 mL)
Hydrochloric acid (HCl), 6 MCondenser
Deionized waterIce bath
EthanolRotary evaporator
Diethyl etherFiltration apparatus (Büchner funnel)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)Beakers, graduated cylinders, pipettes
Experimental Procedure
  • Dissolution of L-Threonine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.91 g (0.1 mol) of L-threonine in 100 mL of a 1 M sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C.

  • Addition of 2-Chloroethanol: While maintaining the temperature at 0-5 °C, slowly add 8.85 g (0.11 mol) of 2-chloroethanol to the reaction mixture dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 24-36 hours. Monitor the pH of the reaction and maintain it between 9 and 10 by the dropwise addition of 1 M NaOH solution as needed[1]. The reaction can then be allowed to warm to room temperature and stirred for an additional 3 hours[1].

  • Neutralization: After the reaction is complete, cool the mixture in an ice bath and neutralize it to a pH of approximately 6.5-7.0 by the slow addition of 6 M hydrochloric acid.

  • Work-up and Extraction: The aqueous solution is concentrated under reduced pressure using a rotary evaporator to remove most of the water. The resulting residue is then triturated with ethanol and filtered to remove inorganic salts. The ethanolic solution is collected and the solvent is evaporated.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product, N-(2-hydroxyethyl)-L-threonine.

Data Presentation

Expected Yield and Properties
Parameter Expected Value
Theoretical Yield 16.32 g
Expected Yield 11.4 - 13.9 g (70-85%)
Appearance White crystalline solid
Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
Purity (Target) >95%

Characterization

The structure and purity of the synthesized N-(2-hydroxyethyl)-L-threonine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic peaks for the threonine backbone protons, as well as new signals corresponding to the N-CH₂-CH₂-OH group. A predicted ¹H NMR spectrum for a similar compound, N-(2-hydroxyethyl)glycine, can be used as a reference[5].

    • ¹³C NMR: The spectrum should show six distinct carbon signals corresponding to the structure of N-(2-hydroxyethyl)-L-threonine.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z 164.08.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification L_Threonine L-Threonine Reaction_Mixture Reaction Mixture (NaOH, H2O, 0-5 °C) L_Threonine->Reaction_Mixture Chloroethanol 2-Chloroethanol Chloroethanol->Reaction_Mixture Neutralization Neutralization (6 M HCl) Reaction_Mixture->Neutralization Stir 24-36h Concentration Concentration Neutralization->Concentration Purification Recrystallization (Ethanol/Diethyl Ether) Concentration->Purification Final_Product N-(2-hydroxyethyl)-L-threonine Purification->Final_Product

Caption: Synthesis workflow for N-(2-hydroxyethyl)-L-threonine.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Chloroethanol is toxic and should be handled with care.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate caution.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N-(2-hydroxyethyl)-L-threonine. The described method is based on established chemical principles for the N-alkylation of amino acids and can be readily implemented in a standard laboratory setting. The resulting product can be a valuable tool for researchers in the fields of medicinal chemistry, drug discovery, and materials science. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: L-Threonine, N-(2-hydroxyethyl)- (9CI) Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs) and troubleshooting advice for dissolving L-Threonine, N-(2-hydroxyethyl)- (9CI) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of L-Threonine, N-(2-hydroxyethyl)- (9CI) in DMSO?

For the parent compound, L-Threonine, conflicting data exists. Some suppliers report it as "insoluble" in DMSO[1][2], while a 2024 study in Biophysical Chemistry determined its solubility to be 0.1107 mol/kg in DMSO at 298.15 K (25°C)[3]. The addition of the N-(2-hydroxyethyl) group may alter the solubility profile compared to the parent compound.

Q2: What factors can influence the solubility of my compound in DMSO?

Several factors can affect the dissolution process:

  • Purity and Form: The compound's purity and whether it is in a crystalline or amorphous state can impact solubility. Amorphous forms are often more soluble than their crystalline counterparts[4].

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds. Always use a fresh, anhydrous grade of DMSO from a newly opened bottle for best results[5].

  • Temperature: Modest heating can increase the solubility of some compounds. However, this should be done with caution to avoid thermal degradation.

  • Storage Conditions: For stock solutions, repeated freeze-thaw cycles can cause the compound to precipitate out of solution over time, potentially in a less soluble crystalline form[4].

Q3: What is the maximum recommended concentration of DMSO for in-vitro cell-based assays?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum. A concentration of less than 0.5% is generally recommended for most cell lines[6]. However, the optimal concentration should be determined for your specific cell type and experimental conditions. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments[6].

Q4: How should I prepare and store a stock solution in DMSO?

Stock solutions should be prepared at a high concentration to minimize the volume added to your experimental system. Store solutions at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles[4].

Solubility Data Summary

While specific data for L-Threonine, N-(2-hydroxyethyl)- (9CI) is unavailable, the table below summarizes the known solubility of the parent compound, L-Threonine .

CompoundSolventTemperatureSolubilityMolecular Weight ( g/mol )
L-ThreonineDMSO298.15 K (25°C)0.1107 mol/kg[3]119.12[2][7]
L-ThreonineWater298.15 K (25°C)0.8220 mol/kg[3]119.12[2][7]

Note: The solubility of the derivative, L-Threonine, N-(2-hydroxyethyl)- (9CI) (MW: 163.173 g/mol [8]), may differ and must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for dissolving a compound in DMSO to create a stock solution.

G cluster_0 Preparation Workflow start 1. Weigh Compound prep_tube 2. Use Sterile, Anhydrous Tube start->prep_tube Use analytical balance add_dmso 3. Add Anhydrous DMSO prep_tube->add_dmso Ensure tube is dry dissolve 4. Facilitate Dissolution (Vortex, Sonicate) add_dmso->dissolve Slowly add compound to solvent check_sol 5. Visually Confirm Complete Dissolution dissolve->check_sol aliquot 6. Aliquot into Single-Use Vials check_sol->aliquot Solution is clear store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of L-Threonine, N-(2-hydroxyethyl)- (9CI) using a calibrated analytical balance.

  • Prepare Vessel: Use a sterile, dry, and appropriate microcentrifuge tube or vial. Ensure the vessel is free of any moisture[9].

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vessel containing the compound.

  • Dissolve: Facilitate dissolution by gently vortexing or using an ultrasound bath (sonication)[5]. Avoid vigorous mixing that introduces air bubbles[9]. Gentle warming may be tested if the compound is known to be thermostable.

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and free of precipitates.

  • Aliquot: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes.

  • Store: Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to 6 months)[1].

Troubleshooting Guide

This guide addresses common issues encountered when working with DMSO solutions.

G cluster_1 Troubleshooting Solubility Issues start Problem: Compound won't dissolve or precipitates check_dmso Is the DMSO fresh/anhydrous? start->check_dmso heat_sonicate Have you tried sonication or gentle heat? check_dmso->heat_sonicate Yes sol_fresh Action: Use a new, sealed bottle of DMSO. check_dmso->sol_fresh No check_dilution Did precipitation occur after adding aqueous buffer? heat_sonicate->check_dilution Yes sol_heat Action: Sonicate for 10-15 mins or warm gently (if thermostable). heat_sonicate->sol_heat No sol_dilute Action: Use stepwise dilution or consider a co-solvent. check_dilution->sol_dilute Yes sol_contact Action: Solubility limit may be reached. Contact the supplier for technical data. check_dilution->sol_contact No

Caption: Decision tree for troubleshooting solubility problems.

Problem Potential Cause Recommended Solution
Compound forms a suspension or does not dissolve in DMSO. 1. Contaminated DMSO: The DMSO may have absorbed water, reducing its solvating power. 2. Insufficient Energy: The dissolution process may require physical assistance. 3. Concentration Exceeds Solubility Limit: You may be trying to prepare a solution above the compound's maximum solubility.1. Use fresh, anhydrous DMSO from a newly opened bottle.[5] 2. Apply sonication in an ultrasound bath or warm the solution gently . Only apply heat if the compound is confirmed to be thermally stable.[5] 3. Prepare a more dilute solution. Contact the chemical supplier for any available solubility data.[5]
A clear DMSO stock solution becomes cloudy or shows precipitates after storage. 1. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to crystallize and precipitate.[4] 2. Moisture Contamination: Improper sealing may have allowed moisture to enter the vial during storage.1. Prepare single-use aliquots to avoid the need for repeated freeze-thaw cycles. 2. Ensure vials are sealed tightly with appropriate caps. Store with a desiccant if necessary.
Compound precipitates when the DMSO stock is diluted into aqueous media (e.g., PBS, cell culture medium). Poor Aqueous Solubility: The compound has low solubility in water, causing it to crash out of solution when the percentage of the organic solvent (DMSO) is drastically lowered.1. Perform a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, add the stock to a smaller volume first, mix well, and then gradually add more media.[6] 2. Consider a co-solvent: For in vivo experiments, co-solvents like PEG400 or Tween 80 can sometimes help maintain solubility in aqueous formulations.[6]

References

Technical Support Center: N-(2-hydroxyethyl)-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-hydroxyethyl)-L-threonine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing a stock solution of N-(2-hydroxyethyl)-L-threonine?

While specific stability data for N-(2-hydroxyethyl)-L-threonine is not extensively published, general best practices for similar amino acid derivatives suggest preparing stock solutions in a suitable buffer and storing them at low temperatures to minimize degradation. For L-threonine and its derivatives, storage at -20°C or -80°C is common for long-term stability. It is advisable to prepare fresh solutions for critical experiments or to perform a stability study to determine optimal storage conditions for your specific application and formulation.

Q2: What factors can influence the stability of N-(2-hydroxyethyl)-L-threonine in solution?

The stability of N-(2-hydroxyethyl)-L-threonine in solution can be affected by several factors, including:

  • pH: The pH of the solution can significantly impact the stability of amino acids and their derivatives. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of labile bonds.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as dissolved oxygen or metal ions, can lead to oxidative degradation of the molecule. The N-(2-hydroxyethyl) group and the threonine backbone may be susceptible to oxidation.

  • Buffer Composition: The components of the buffer solution can potentially interact with N-(2-hydroxyethyl)-L-threonine and affect its stability.

Q3: What are the potential degradation pathways for N-(2-hydroxyethyl)-L-threonine?

Based on the structure of N-(2-hydroxyethyl)-L-threonine, potential degradation pathways may include:

  • Hydrolysis: Cleavage of the N-C bond between the hydroxyethyl group and the threonine nitrogen, or other susceptible bonds under harsh acidic or basic conditions.

  • Oxidation: Oxidation of the secondary amine, the primary or secondary alcohol groups, or the threonine backbone. This can be initiated by factors like heat, light, and the presence of metal ions.[1]

  • Deamination and Decarboxylation: These are common degradation pathways for amino acids, particularly under thermal stress.[2]

Q4: How can I determine the stability of N-(2-hydroxyethyl)-L-threonine in my specific experimental conditions?

To determine the stability of N-(2-hydroxyethyl)-L-threonine in your specific solution, it is highly recommended to conduct a forced degradation study . This involves subjecting the compound to a variety of stress conditions that are more severe than the intended storage and use conditions.[3][4] The goal is to accelerate degradation to identify potential degradation products and degradation pathways.[1][3]

Troubleshooting Guides

Issue: I am observing a loss of potency or unexpected results in my experiments involving N-(2-hydroxyethyl)-L-threonine solutions.

This could be due to the degradation of the compound. Follow these troubleshooting steps:

  • Verify Solution Preparation and Storage:

    • Ensure that the correct solvent and buffer were used.

    • Confirm that the pH of the solution is within a stable range (if known, otherwise neutral pH is a good starting point).

    • Check the storage conditions (temperature, protection from light). It is recommended to store aliquots at -20°C or below to minimize freeze-thaw cycles.

  • Assess Purity of the Starting Material:

    • If possible, verify the purity of the N-(2-hydroxyethyl)-L-threonine solid material using an appropriate analytical technique such as HPLC-UV or LC-MS.

  • Perform a Preliminary Stability Assessment:

    • Analyze a freshly prepared solution and a solution that has been stored under your experimental conditions for a relevant period.

    • Use a stability-indicating analytical method, such as a gradient HPLC method, that can separate the parent compound from potential degradation products.

Experimental Protocols

To rigorously assess the stability of N-(2-hydroxyethyl)-L-threonine, a forced degradation study is recommended. Below is a general protocol that can be adapted to your specific needs.

Objective: To identify the degradation pathways and potential degradation products of N-(2-hydroxyethyl)-L-threonine under various stress conditions.

Materials:

  • N-(2-hydroxyethyl)-L-threonine

  • Water (HPLC grade or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, citrate)

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of N-(2-hydroxyethyl)-L-threonine B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Expose to D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose to E Thermal Stress (e.g., 80°C in solution) A->E Expose to F Photostability (ICH Q1B guidelines) A->F Expose to G Withdraw Samples at Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability- Indicating Method (HPLC/LC-MS) H->I J Quantify Parent Compound and Degradation Products I->J K Identify Degradation Pathways J->K

Caption: Workflow for a forced degradation study of N-(2-hydroxyethyl)-L-threonine.

Detailed Methodologies:

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-hydroxyethyl)-L-threonine at a known concentration (e.g., 1 mg/mL) in water or a relevant buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the stock solution with a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a neutral pH buffer.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

    • Detection can be performed using UV-Vis (if the molecule has a chromophore) or, more universally, with a mass spectrometer (LC-MS) to identify and characterize degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionExample Reagent/ConditionTemperature
Acid Hydrolysis0.1 M HCl60°C
Base Hydrolysis0.1 M NaOH60°C
Oxidation3% H₂O₂Room Temperature
ThermalNeutral Buffer80°C
PhotolyticICH Q1B specified light exposureAs per guidelines

Signaling Pathways

While the direct involvement of N-(2-hydroxyethyl)-L-threonine in specific signaling pathways is not well-documented, its parent molecule, L-threonine, is known to influence several key cellular signaling cascades. L-threonine can act as a signaling molecule that regulates cell proliferation and other cellular processes.[5][6][7] It is plausible that N-(2-hydroxyethyl)-L-threonine could have similar or modified signaling properties.

One of the central pathways regulated by amino acids is the mTOR (mammalian target of rapamycin) pathway , which is a crucial regulator of cell growth, proliferation, and metabolism. L-threonine has been shown to activate the mTORC1 complex.[5][8]

mTOR_Signaling_Pathway Threonine L-Threonine (or N-(2-hydroxyethyl)-L-threonine) Transporter Amino Acid Transporter Threonine->Transporter PI3K PI3K Transporter->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes eIF4EBP1->CellGrowth promotes

Caption: Simplified overview of the L-threonine-mediated mTOR signaling pathway.

Researchers investigating the biological activity of N-(2-hydroxyethyl)-L-threonine may consider examining its effects on the PI3K/Akt/mTOR pathway and its downstream targets.

References

Technical Support Center: Optimizing N-(2-hydroxyethyl)-L-threonine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-(2-hydroxyethyl)-L-threonine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(2-hydroxyethyl)-L-threonine, presented in a question-and-answer format.

Q1: Why is the yield of my N-(2-hydroxyethyl)-L-threonine synthesis consistently low?

A1: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of side products. Key areas to investigate are:

  • Reaction Temperature: The reaction temperature influences the rate of N-alkylation. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.

  • pH of the Reaction Mixture: The nucleophilicity of the amino group of L-threonine is pH-dependent. A basic pH is generally required to deprotonate the amino group, making it more nucleophilic. However, a very high pH can increase the prevalence of side reactions.

  • Molar Ratio of Reactants: An inappropriate molar ratio of L-threonine to the alkylating agent (e.g., 2-chloroethanol or ethylene oxide) can result in either unreacted starting material or the formation of undesired di-substituted products.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is recommended.

Q2: My final product is a mixture of mono- and di-substituted N-(2-hydroxyethyl)-L-threonine. How can I improve the selectivity for the mono-substituted product?

A2: The formation of the di-substituted product, N,N-bis(2-hydroxyethyl)-L-threonine, is a common issue in the N-alkylation of primary amines.[1] To favor the formation of the mono-substituted product, consider the following strategies:

  • Adjust the Molar Ratio: Use a stoichiometric excess of L-threonine relative to the alkylating agent. This increases the probability of the alkylating agent reacting with an unreacted L-threonine molecule rather than the already mono-alkylated product.

  • Control the Rate of Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, which can improve selectivity for mono-alkylation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the mono-substituted product by reducing the rate of the second alkylation step.

Q3: I am observing significant formation of byproducts other than the di-substituted product. What are these and how can I minimize them?

A3: Besides di-alkylation, other side reactions can occur during the synthesis:

  • O-alkylation: The hydroxyl group on the side chain of L-threonine can also be alkylated, leading to the formation of an O-(2-hydroxyethyl) derivative. This is more likely to occur under strongly basic conditions. Careful control of pH is crucial to minimize this side reaction.

  • Esterification: The carboxylic acid group of L-threonine can react with 2-hydroxyethanol (if used as a reagent or formed in situ) to form an ester. This is typically favored under acidic conditions, which are generally not used for N-alkylation with alkyl halides, but can be a concern with other methods.[2]

  • Racemization: Harsh reaction conditions, such as high temperatures or extreme pH, can potentially lead to racemization at the chiral centers of the L-threonine molecule.[2]

To minimize these side reactions, it is important to carefully control the reaction conditions, particularly pH and temperature.

Data Presentation: Impact of Reaction Parameters on Synthesis Outcome

ParameterPotential Issue if Not OptimizedRecommendation for Optimizing N-(2-hydroxyethyl)-L-threonine Yield
Temperature Low temperature: Incomplete reaction, low yield. High temperature: Increased side reactions (di-alkylation, O-alkylation, racemization).Start with a moderate temperature (e.g., 40-60°C) and optimize based on reaction monitoring.
pH Low pH: Amino group is protonated and not nucleophilic. High pH: Increased risk of O-alkylation and other side reactions.Maintain a basic pH (e.g., 9-11) to ensure the amino group is sufficiently nucleophilic while minimizing side reactions.
Molar Ratio (Threonine:Alkylating Agent) Excess alkylating agent: Promotes di-alkylation. Insufficient alkylating agent: Incomplete conversion of L-threonine.Use a molar excess of L-threonine (e.g., 1.5:1 or 2:1) to favor mono-alkylation.
Reaction Time Too short: Incomplete reaction. Too long: May increase the formation of degradation products.Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N-(2-hydroxyethyl)-L-threonine?

A1: A common approach is the direct N-alkylation of L-threonine using an alkylating agent such as 2-chloroethanol or ethylene oxide in an aqueous basic solution.[3] The base deprotonates the amino group of L-threonine, increasing its nucleophilicity to attack the electrophilic alkylating agent.

Q2: What is a suitable solvent for this reaction?

A2: Water is a common and environmentally friendly solvent for this reaction, especially when using a base like sodium hydroxide or potassium carbonate to control the pH. The zwitterionic nature of L-threonine makes it soluble in aqueous media.[2]

Q3: How can I purify the final product?

A3: Purification can be challenging due to the similar properties of the starting material, product, and byproducts.

  • Ion-exchange chromatography is a highly effective method for separating amino acids and their derivatives.[4] A cation-exchange resin can be used to bind the amino acid-containing compounds, which can then be eluted with a pH gradient or a salt gradient.

  • Crystallization can also be employed for purification. The crude product can be dissolved in a suitable solvent system (e.g., water/ethanol) and allowed to crystallize.

Q4: How can I monitor the progress of the reaction?

A4:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the disappearance of the starting material (L-threonine) and the appearance of the product. A suitable developing solvent system and a visualizing agent like ninhydrin are required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the appearance of new signals corresponding to the 2-hydroxyethyl group on the product.

Experimental Protocols

General Protocol for the Synthesis of N-(2-hydroxyethyl)-L-threonine

This protocol is a general guideline and may require optimization.

  • Dissolution of L-threonine: Dissolve L-threonine in deionized water.

  • pH Adjustment: Adjust the pH of the solution to 9-11 with a suitable base (e.g., 2 M NaOH solution), while monitoring with a pH meter.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol (or introduce ethylene oxide gas) to the reaction mixture while maintaining the desired temperature (e.g., 50°C) and stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC or by taking aliquots for NMR analysis.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., 1 M HCl).

  • Purification:

    • Ion-Exchange Chromatography: Load the neutralized reaction mixture onto a cation-exchange column. Wash the column with deionized water to remove unreacted alkylating agent and salts. Elute the bound amino acids with a gradient of aqueous ammonia. Collect the fractions containing the desired product.

    • Crystallization: Concentrate the fractions containing the pure product under reduced pressure. Dissolve the residue in a minimal amount of hot water and add ethanol to induce crystallization. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Threonine L-Threonine Product N-(2-hydroxyethyl)-L-threonine Threonine->Product Nucleophilic attack OProduct O-alkylated byproduct Threonine->OProduct Side reaction AlkylatingAgent 2-Chloroethanol or Ethylene Oxide AlkylatingAgent->Product Base Base (e.g., NaOH) Base->Threonine Deprotonation DiProduct N,N-bis(2-hydroxyethyl)-L-threonine Product->DiProduct Further alkylation

Caption: Reaction pathway for N-(2-hydroxyethyl)-L-threonine synthesis.

Experimental_Workflow start Start dissolve Dissolve L-Threonine in Water start->dissolve ph_adjust Adjust pH to 9-11 with Base dissolve->ph_adjust add_reagent Slowly Add Alkylating Agent ph_adjust->add_reagent react React at Controlled Temperature add_reagent->react monitor Monitor Reaction (TLC/NMR) react->monitor quench Quench and Neutralize monitor->quench Reaction Complete purify Purify Product (Ion Exchange/Crystallization) quench->purify analyze Analyze Final Product (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic issue Low Yield or Impure Product incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Analyze Crude Product side_products Side Products Present? issue->side_products Analyze Crude Product check_time_temp Increase Reaction Time or Temperature incomplete_rxn->check_time_temp Yes check_ph Verify pH is in Optimal Range (9-11) incomplete_rxn->check_ph No di_alkylation Di-alkylation? side_products->di_alkylation Yes other_byproducts Other Byproducts? di_alkylation->other_byproducts No adjust_ratio Increase Threonine: Alkylating Agent Ratio di_alkylation->adjust_ratio Yes slow_addition Slow Down Reagent Addition di_alkylation->slow_addition Yes optimize_ph_temp Optimize pH and Temperature to Minimize O-alkylation other_byproducts->optimize_ph_temp Yes

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of L-Threonine, N-(2-hydroxyethyl)- (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of L-Threonine, N-(2-hydroxyethyl)- (9CI).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying L-Threonine, N-(2-hydroxyethyl)- (9CI)?

A1: The primary methods for purifying N-substituted amino acids like L-Threonine, N-(2-hydroxyethyl)- (9CI) include:

  • Recrystallization: This is a common technique for purifying solid compounds. The choice of solvent is critical and depends on the solubility of the target compound and its impurities.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since the target compound is an amino acid derivative, it possesses both amino and carboxyl groups, making it amenable to IEX.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It can be a high-resolution method for final polishing.

Q2: What is a typical purity I can expect for commercially available L-Threonine, N-(2-hydroxyethyl)- (9CI)?

A2: Commercially available L-Threonine, N-(2-hydroxyethyl)- (9CI) is often supplied with a purity of ≥95%[1]. Higher purity may be achieved through further in-house purification.

Q3: What are the potential impurities in synthesized L-Threonine, N-(2-hydroxyethyl)- (9CI)?

A3: Potential impurities can originate from starting materials, by-products of the synthesis, and degradation products. These may include:

  • Unreacted L-Threonine

  • Di-substituted product (N,N-bis(2-hydroxyethyl)-L-Threonine)

  • Reagents from the synthesis, such as ethylene oxide or 2-haloethanols

  • By-products from side reactions

  • Enantiomeric or diastereomeric impurities

Q4: How can I assess the purity of my purified L-Threonine, N-(2-hydroxyethyl)- (9CI)?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for quantifying the main compound and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify impurities with distinct signals.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not crystallize The solution is not supersaturated.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly. Seeding with a small crystal of the pure compound can initiate crystallization.
The compound is too soluble in the chosen solvent.- Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists.
Oily precipitate forms instead of crystals The compound is precipitating too quickly or is impure.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities that may be inhibiting crystallization.
Low recovery of pure compound The compound is significantly soluble in the cold solvent.- Use a different solvent system where the compound has lower solubility at cold temperatures.- Minimize the amount of solvent used for dissolution.
Crystals are colored Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the target compound from impurities (HPLC/IEX) Inappropriate mobile phase or gradient.- Optimize the mobile phase composition (e.g., pH, ionic strength, organic solvent percentage).- Adjust the gradient slope to improve resolution.
Column overloading.- Reduce the amount of sample loaded onto the column.
Peak tailing in HPLC Secondary interactions with the stationary phase.- Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds).- Use a different type of column (e.g., with end-capping).
No elution of the compound from the ion-exchange column The compound is too strongly bound to the resin.- Increase the ionic strength of the elution buffer.- Change the pH of the elution buffer to alter the charge of the compound.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Determine a suitable solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold. Common solvents for amino acid derivatives include water, ethanol, methanol, and mixtures thereof.

  • Dissolution: In a flask, add the crude L-Threonine, N-(2-hydroxyethyl)- to a minimal amount of the chosen hot solvent and stir until fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

General Ion-Exchange Chromatography Protocol
  • Resin Selection: Choose an appropriate ion-exchange resin. For an amino acid derivative, a strong cation-exchange resin (e.g., Dowex 50W) or a strong anion-exchange resin (e.g., Dowex 1) can be used, depending on the isoelectric point (pI) of the compound and the desired separation pH.

  • Column Packing: Prepare a slurry of the resin in the starting buffer and pour it into a chromatography column, allowing it to settle into a packed bed.

  • Equilibration: Wash the column with several column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading: Dissolve the crude sample in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound compound by changing the pH or increasing the ionic strength of the buffer. This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the buffer salts, for example, by dialysis, size-exclusion chromatography, or by adjusting the pH to the pI and precipitating the compound.

Visualizations

PurificationWorkflow Crude Crude L-Threonine, N-(2-hydroxyethyl)- Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography Chromatography (IEX or RP-HPLC) Chromatography->Analysis Analysis->Chromatography Further Purification Needed Pure Pure Product (>95%) Analysis->Pure Meets Specs

Caption: General purification workflow for L-Threonine, N-(2-hydroxyethyl)-.

TroubleshootingRecrystallization Start Attempt Recrystallization Q1 Did crystals form? Start->Q1 A1_Yes Collect and dry crystals. Q1->A1_Yes Yes A1_No No crystals or oil formed. Q1->A1_No No Q2 Is the solution supersaturated? A1_No->Q2 A2_Yes Induce crystallization: - Scratch flask - Seed with crystal Q2->A2_Yes Yes A2_No Concentrate solution or add anti-solvent Q2->A2_No No A2_Yes->Start A2_No->Start

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: N-(2-hydroxyethyl)-L-threonine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-hydroxyethyl)-L-threonine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthesis, purification, and experimental use of this L-threonine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(2-hydroxyethyl)-L-threonine to ensure its stability?

A1: For long-term stability, it is recommended to store N-(2-hydroxyethyl)-L-threonine as a lyophilized powder at -20°C in a desiccated environment.[1][2] For short-term storage, a solution can be prepared and stored at 4°C for a few days.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation.[2] The stability of amino acids can be affected by storage temperature and duration.[3]

Q2: I am observing a low yield during the synthesis of N-(2-hydroxyethyl)-L-threonine. What are the potential causes and solutions?

A2: Low yields in the synthesis of N-(2-hydroxyethyl)-L-threonine can stem from several factors. Incomplete reaction, side reactions, or suboptimal purification are common culprits. The synthesis of amino acid derivatives can be challenging, with side reactions such as epimerization or β-elimination being potential issues, especially for threonine derivatives under harsh conditions.[4]

To troubleshoot, consider the following:

  • Reaction Conditions: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reagent Quality: Use high-purity starting materials (L-threonine and 2-bromoethanol or ethylene oxide) and dry solvents to prevent unwanted side reactions.

  • Purification Strategy: The purification method may need optimization. Ion-exchange chromatography is often effective for purifying amino acids and their derivatives.[5]

Q3: My purified N-(2-hydroxyethyl)-L-threonine shows impurities in the NMR spectrum. How can I improve the purity?

A3: If impurities are present after initial purification, a secondary purification step is often necessary. Recrystallization from a suitable solvent system, such as aqueous methanol, can be an effective method to improve the purity of amino acid derivatives.[5] Alternatively, preparative high-performance liquid chromatography (HPLC) can be employed for more challenging separations. It is also crucial to ensure that the impurities are not degradation products resulting from the workup or storage conditions.

Troubleshooting Guides

Problem 1: Inconsistent Biological Activity in Cellular Assays

You are observing variable results when testing the biological effects of N-(2-hydroxyethyl)-L-threonine in cell culture.

  • Possible Cause 1: Compound Degradation. The compound may be unstable in your cell culture medium or under your experimental conditions.

    • Solution: Prepare fresh solutions of the compound for each experiment. Assess the stability of N-(2-hydroxyethyl)-L-threonine in your specific cell culture medium over the time course of your experiment using LC-MS analysis.

  • Possible Cause 2: Inaccurate Concentration. The actual concentration of your stock solution may be incorrect due to weighing errors or incomplete dissolution.

    • Solution: Verify the concentration of your stock solution using a quantitative method such as quantitative NMR (qNMR) or by creating a standard curve with a highly pure reference standard for HPLC analysis.

  • Possible Cause 3: Interaction with Serum Proteins. If you are using serum in your cell culture medium, the compound may bind to serum proteins, reducing its effective concentration.

    • Solution: Test the biological activity in serum-free medium or at varying serum concentrations to assess the impact of serum proteins.

Problem 2: Difficulty in Characterizing the Final Product

You are facing challenges in confirming the structure and purity of your synthesized N-(2-hydroxyethyl)-L-threonine.

  • Possible Cause 1: Presence of Stereoisomers. The synthesis conditions might have led to racemization or the formation of diastereomers. L-threonine has two chiral centers, and harsh reaction conditions can sometimes lead to epimerization.[4][6]

    • Solution: Utilize chiral chromatography or NMR with a chiral shift reagent to separate and identify different stereoisomers.

  • Possible Cause 2: Contamination with Starting Materials or Byproducts. The purification method may not be effectively removing all unreacted starting materials or side products.

    • Solution: Optimize your purification protocol. This may involve trying different chromatography resins, solvent gradients, or a combination of purification techniques. Refer to the synthesis and purification workflow for potential side products to target for removal.

Data Presentation

Table 1: Hypothetical Synthesis Yield Comparison

ParameterMethod AMethod B
Starting Material L-threonineL-threonine
Reagent 2-BromoethanolEthylene Oxide
Solvent EthanolWater
Temperature (°C) 7825
Reaction Time (h) 2412
Crude Yield (%) 6580
Purity after Column (%) 8592
Final Yield (%) 5573

Table 2: Stability of N-(2-hydroxyethyl)-L-threonine in Solution

Storage ConditionPurity after 1 week (%)Purity after 4 weeks (%)
4°C in PBS (pH 7.4) 9891
-20°C in PBS (pH 7.4) 9998
Room Temperature in PBS (pH 7.4) 9275

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-L-threonine

This protocol describes a potential method for the synthesis of N-(2-hydroxyethyl)-L-threonine.

  • Dissolution: Dissolve L-threonine in deionized water.

  • Basification: Adjust the pH of the solution to approximately 10-11 with a suitable base (e.g., sodium hydroxide) to deprotonate the amino group.

  • Alkylation: Add a slight molar excess of 2-bromoethanol to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Neutralization and Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Purification: Purify the crude product using ion-exchange chromatography. Elute the product with a suitable buffer gradient.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Purification by Ion-Exchange Chromatography
  • Resin Preparation: Pack a column with a suitable cation-exchange resin and equilibrate it with a low pH buffer (e.g., 0.1 M citric acid, pH 3).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unreacted anionic or neutral species.

  • Elution: Elute the bound N-(2-hydroxyethyl)-L-threonine with a gradient of increasing pH or ionic strength (e.g., using a buffer with a higher concentration of counter-ions or a higher pH).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Desalting and Lyophilization: Pool the pure fractions, desalt if necessary, and lyophilize to obtain the final product as a powder.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product L_Threonine L-Threonine Reaction_Vessel Aqueous Basic Solution (pH 10-11) L_Threonine->Reaction_Vessel Bromoethanol 2-Bromoethanol Bromoethanol->Reaction_Vessel Ion_Exchange Ion-Exchange Chromatography Reaction_Vessel->Ion_Exchange Crude Product Lyophilization Lyophilization Ion_Exchange->Lyophilization Pure Fractions Final_Product N-(2-hydroxyethyl)-L-threonine Lyophilization->Final_Product

Caption: A simplified workflow for the synthesis of N-(2-hydroxyethyl)-L-threonine.

Troubleshooting_Tree cluster_synthesis Synthesis Issues cluster_purification Purification Issues Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Start->Side_Reactions Suboptimal_Method Suboptimal Purification? Start->Suboptimal_Method Degradation Degradation during Workup? Start->Degradation Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Check_Reagents Check Reagent Purity Side_Reactions->Check_Reagents Change_Method Change Chromatography Method Suboptimal_Method->Change_Method Mild_Conditions Use Milder Conditions Degradation->Mild_Conditions

Caption: A decision tree for troubleshooting low yield or impurity issues.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Compound N-(2-hydroxyethyl) -L-threonine Compound->Receptor Binds

Caption: A hypothetical signaling pathway involving N-(2-hydroxyethyl)-L-threonine.

References

Technical Support Center: L-Threonine, N-(2-hydroxyethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Threonine, N-(2-hydroxyethyl)-. The information is designed to address specific issues that may arise during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is L-Threonine, N-(2-hydroxyethyl)- and what are its primary applications?

A1: L-Threonine, N-(2-hydroxyethyl)- is a derivative of the essential amino acid L-Threonine. Its specific applications are not widely documented in publicly available literature, but as a modified amino acid, it is likely investigated in fields such as drug development, peptide synthesis, and as a chiral building block in organic synthesis. Its stability and degradation profile are critical for these applications.

Q2: What are the expected degradation products of L-Threonine, N-(2-hydroxyethyl)-?

Potential Degradation Pathways and Products:

  • Degradation of the L-Threonine Moiety:

    • Deamination and Decarboxylation: Similar to L-Threonine, enzymatic or chemical degradation could lead to the formation of corresponding aldehydes and ketones.

    • Retro-aldol Reaction: Cleavage of the carbon-carbon bond in the threonine backbone could yield acetaldehyde and N-(2-hydroxyethyl)glycine.

  • Degradation of the N-(2-hydroxyethyl) Moiety:

    • Oxidation: The primary alcohol of the 2-hydroxyethyl group can be oxidized to an aldehyde and further to a carboxylic acid, forming N-(carboxymethyl)-L-Threonine. The secondary amine can also be oxidized.

    • Cyclization: Intramolecular cyclization could potentially lead to the formation of morpholine derivatives under certain conditions.

A summary of potential degradation products is provided in the table below.

Proposed Degradation Product Potential Degradation Pathway
N-(2-hydroxyethyl)glycineRetro-aldol cleavage of the threonine backbone
AcetaldehydeRetro-aldol cleavage of the threonine backbone
2-oxo-3-(2-hydroxyethylamino)butanoic acidDehydrogenation of the threonine hydroxyl group
2-hydroxy-3-(2-hydroxyethylamino)butanalReduction of the carboxylic acid
N-(carboxymethyl)-L-ThreonineOxidation of the 2-hydroxyethyl group

Q3: How should L-Threonine, N-(2-hydroxyethyl)- be stored to minimize degradation?

A3: As a modified amino acid, it is recommended to store L-Threonine, N-(2-hydroxyethyl)- in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable. The presence of the hydroxyl and secondary amine groups may make it susceptible to oxidation.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of L-Threonine, N-(2-hydroxyethyl)- and its potential degradation products.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing in HPLC Analysis - Secondary interactions between the amine group and the silica backbone of the column.- Inappropriate mobile phase pH.- Use a mobile phase with an amine modifier (e.g., triethylamine) to reduce peak tailing.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Employ a column with end-capping or a polymer-based stationary phase.
Low Recovery of the Analyte - Adsorption to sample vials or chromatography hardware.- Degradation during sample preparation or analysis.- Use silanized glass vials or polypropylene vials.- Perform sample preparation at low temperatures and minimize exposure to light and oxygen.- Check for analyte stability in the analytical mobile phase.
Ghost Peaks in Chromatogram - Contaminants in the mobile phase or from the injection system.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases.[1]- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent to identify the source of the ghost peaks.[1]
Inconsistent Quantification Results - Incomplete derivatization (if required for the analytical method).- Matrix effects from the sample.- Instability of the analyte or its derivatives.- Optimize derivatization reaction conditions (time, temperature, reagent concentration).- Use an internal standard that is structurally similar to the analyte.- Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample.
Difficulty in Identifying Unknown Degradation Peaks - Lack of reference standards for potential degradation products.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for structural elucidation.- Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) to generate potential degradation products and aid in their identification.

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of L-Threonine, N-(2-hydroxyethyl)- based on the known chemistry of its functional groups.

Degradation_Pathways cluster_threonine Threonine Backbone Degradation cluster_sidechain Side Chain Degradation L-Threonine, N-(2-hydroxyethyl)- L-Threonine, N-(2-hydroxyethyl)- N-(2-hydroxyethyl)glycine N-(2-hydroxyethyl)glycine L-Threonine, N-(2-hydroxyethyl)-->N-(2-hydroxyethyl)glycine Retro-aldol Acetaldehyde Acetaldehyde L-Threonine, N-(2-hydroxyethyl)-->Acetaldehyde Retro-aldol N-(2-oxoethyl)-L-Threonine N-(2-oxoethyl)-L-Threonine L-Threonine, N-(2-hydroxyethyl)-->N-(2-oxoethyl)-L-Threonine Oxidation N-(carboxymethyl)-L-Threonine N-(carboxymethyl)-L-Threonine N-(2-oxoethyl)-L-Threonine->N-(carboxymethyl)-L-Threonine Oxidation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Dilution & Filtration Dilution & Filtration Sample->Dilution & Filtration Derivatization (optional) Derivatization (optional) Dilution & Filtration->Derivatization (optional) GC-MS (for volatiles) GC-MS (for volatiles) Dilution & Filtration->GC-MS (for volatiles) Volatile analysis HPLC-UV/MS HPLC-UV/MS Derivatization (optional)->HPLC-UV/MS Non-volatile analysis Peak Identification Peak Identification HPLC-UV/MS->Peak Identification GC-MS (for volatiles)->Peak Identification Quantification Quantification Peak Identification->Quantification Reporting Reporting Quantification->Reporting

References

Technical Support Center: N-(2-hydroxyethyl)-L-threonine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific cytotoxic effects of N-(2-hydroxyethyl)-L-threonine. The following troubleshooting guides and FAQs are based on general principles of in vitro cytotoxicity testing and common issues encountered with novel chemical compounds, particularly amino acid derivatives. This information is intended to provide general guidance for researchers.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity with our novel threonine derivative. What are the first troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it is crucial to first verify the basics of your experimental setup.[1] Start by confirming the identity and purity of your compound stock. Ensure that the solvent used to dissolve the compound is not contributing to the cytotoxicity at the final concentration used in the cell culture. It is also important to re-verify your cell seeding density and the overall health of your cell line.[2] Finally, double-check all calculations for dilutions and final concentrations.

Q2: How do we select the appropriate cytotoxicity assay for our compound?

A2: The choice of assay depends on the suspected mechanism of cell death. For a general screen, a metabolic assay like the MTT or XTT assay is a good starting point as it measures mitochondrial activity, which is often compromised during cell death. If you suspect membrane damage, a lactate dehydrogenase (LDH) release assay would be more appropriate. For insights into apoptosis, assays that measure caspase activity or use Annexin V staining are recommended.

Q3: What are the essential controls to include in our cytotoxicity experiments?

A3: Every cytotoxicity assay should include several key controls:

  • Untreated Control: Cells cultured in medium only, to establish a baseline for 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve your test compound. This is critical to ensure the solvent itself is not toxic.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly and the cells are responsive to toxic stimuli.

  • Media-only Control (No Cells): To measure the background absorbance/fluorescence of the culture medium and assay reagents.[2]

Q4: Our results are not consistent between experiments. What could be the cause?

A4: Inconsistent results can stem from several sources. Biological variability is a key factor, so ensure you are using cells from a similar passage number for all experiments. Variations in incubation times, temperature, or CO2 levels can also impact results. Pay close attention to pipetting techniques to ensure accuracy and consistency in cell seeding and reagent addition. It is also advisable to test new batches of media, serum, and other reagents before using them in critical experiments.

Troubleshooting Guides

Issue 1: Higher than expected cell viability at high concentrations of the test compound.
  • Question: We observe an increase in signal in our MTT assay at higher concentrations of our threonine derivative, suggesting increased viability, which is counterintuitive. What could be happening?

  • Answer: This is a known artifact with tetrazolium-based assays like MTT.[3] Your compound may be chemically reducing the MTT reagent, leading to a false positive signal.[3] To verify this, run a control experiment with your compound in cell-free medium containing the MTT reagent.[3] If you observe a color change, your compound is interfering with the assay. Consider switching to a different cytotoxicity assay that does not rely on metabolic reduction, such as the LDH release assay or a cell counting method using Trypan Blue exclusion.[4]

Issue 2: High background signal in the control wells.
  • Question: Our media-only and vehicle control wells show high absorbance/fluorescence, making it difficult to interpret the results. What is the cause?

  • Answer: High background can be caused by several factors. The phenol red in some culture media can interfere with certain colorimetric assays.[4] Using phenol red-free medium during the assay can mitigate this. Additionally, some serum proteins can interact with assay reagents. Reducing the serum concentration or using serum-free medium during the assay incubation period may help. Finally, ensure that your microplate reader is set to the correct wavelength for both the primary reading and any necessary background subtraction.[2]

Issue 3: Significant "edge effects" on the microplate.
  • Question: The cells in the outer wells of our 96-well plates seem to behave differently than those in the inner wells, leading to skewed results. How can we prevent this?

  • Answer: This "edge effect" is often due to uneven evaporation from the outer wells, which concentrates media components and your test compound.[4] To minimize this, ensure proper humidification in your incubator. A common practice is to fill the outer wells with sterile water or PBS instead of cells, and only use the inner 60 wells for your experiment.

Illustrative Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only. It demonstrates how to present cytotoxicity data for a fictional threonine derivative, "Compound T".

Table 1: IC50 Values of Compound T in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT48150.5 ± 12.3
HeLaLDH Release48210.2 ± 18.9
HepG2MTT4895.8 ± 9.7
A549XTT72125.4 ± 11.1

Table 2: Apoptosis Induction by Compound T in HepG2 Cells (24 hours)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.1 ± 0.51.5 ± 0.3
5015.8 ± 2.15.4 ± 1.1
10035.2 ± 3.512.8 ± 2.3
20055.9 ± 4.825.6 ± 3.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Cell Lysis: Add 10 µL of lysis buffer (e.g., 10X Triton X-100) to the original plate to induce maximum LDH release (this will be your positive control for 100% cytotoxicity). Incubate for 10-15 minutes. Collect 50 µL of the lysate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants and lysates.

  • Incubation and Measurement: Incubate in the dark at room temperature for 15-30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the maximum LDH release from the lysed cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (Select & grow cells) compound_prep 2. Compound Preparation (Dissolve & dilute) cell_seeding 3. Cell Seeding (Plate cells) compound_prep->cell_seeding treatment 4. Treatment (Add compound to cells) cell_seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation assay 6. Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq 7. Data Acquisition (Plate reader) assay->data_acq data_analysis 8. Data Analysis (Calculate IC50) data_acq->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_stress Cellular Stress Response (Hypothetical) cluster_apoptosis Apoptosis Pathway compound Threonine Derivative ros ↑ ROS Production compound->ros mito_dys Mitochondrial Dysfunction ros->mito_dys bax Bax Activation mito_dys->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by a threonine derivative.

References

improving signal-to-noise for N-(2-hydroxyethyl)-L-threonine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-(2-hydroxyethyl)-L-threonine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) and achieve reliable quantification of this target analyte.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise ratio when analyzing N-(2-hydroxyethyl)-L-threonine?

A low signal-to-noise ratio can stem from several factors, broadly categorized as issues with the sample, the analytical instrument, or the method itself. Common culprits include:

  • Sample-related issues: Low analyte concentration, presence of interfering substances from the sample matrix (e.g., salts, detergents), and improper sample preparation.

  • Instrumental factors: Contaminated ion source in a mass spectrometer, old detector lamps in HPLC-UV, or electronic noise.[1]

  • Methodological shortcomings: Suboptimal mobile phase composition, inadequate chromatographic separation, or inefficient ionization in mass spectrometry.

Q2: How can I increase the signal intensity for N-(2-hydroxyethyl)-L-threonine?

To boost the signal, consider the following strategies:

  • Increase sample concentration: If possible, concentrate your sample or inject a larger volume. Be cautious of overloading the column.

  • Optimize ionization: For LC-MS, infuse the analyte to determine the optimal ionization source parameters, such as spray voltage and gas flows.[2]

  • Derivatization: Chemically modifying N-(2-hydroxyethyl)-L-threonine with a tag that enhances ionization efficiency or UV absorbance can significantly increase the signal.[3][4][5]

  • Improve chromatography: Narrower peaks are taller for the same area. Employing a more efficient column or optimizing the gradient can enhance peak height.[6]

Q3: What are effective ways to reduce baseline noise?

Reducing noise is as crucial as increasing the signal. Here are some effective techniques:

  • Proper sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove matrix components that contribute to background noise.

  • High-purity solvents and reagents: Ensure all mobile phases and sample preparation reagents are of high purity (e.g., LC-MS grade) to minimize contamination.[2]

  • Instrument maintenance: Regularly clean the ion source of your mass spectrometer and ensure proper degassing of HPLC mobile phases.[1]

  • Electronic filtering: Utilize the instrument's built-in electronic filters or data processing software to smooth the baseline.[6] Signal averaging, where multiple scans are acquired and averaged, can also significantly reduce random noise.[7]

Q4: Is derivatization necessary for the analysis of N-(2-hydroxyethyl)-L-threonine?

Derivatization is not always necessary but is often highly beneficial. Due to its polar nature, N-(2-hydroxyethyl)-L-threonine may exhibit poor retention on traditional reversed-phase HPLC columns and ionize inefficiently. Derivatization can introduce hydrophobic moieties to improve chromatographic retention and add easily ionizable groups to enhance mass spectrometric sensitivity.[5][8] However, underivatized analysis is possible using techniques like hydrophilic interaction liquid chromatography (HILIC).[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Potential Cause Troubleshooting Step
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to avoid peak distortion.[10]
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate pH of Mobile Phase Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Dead Volume in the System Check and minimize the length and diameter of tubing between the column and the detector.[1]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections, which may require at least 10 column volumes for reversed-phase chromatography.[11]
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.[11]
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing.
Air Bubbles in the Pump Purge the pump to remove any trapped air bubbles.[11]
Issue 3: Low or No Analyte Signal in LC-MS
Potential Cause Troubleshooting Step
Ion Suppression from Matrix Improve sample cleanup to remove interfering co-eluting compounds. Diluting the sample can also mitigate this effect.
Incorrect Mass Spectrometer Settings Infuse a standard of N-(2-hydroxyethyl)-L-threonine to optimize parameters like cone voltage and collision energy.[2]
Analyte Degradation Ensure sample stability by controlling temperature and pH. Prepare fresh samples if degradation is suspected.
Clogged ESI Needle Clean or replace the electrospray ionization needle.
Derivatization Failure Verify the derivatization reaction conditions (pH, temperature, time) and the freshness of the reagents.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for preparing biological samples for the analysis of N-(2-hydroxyethyl)-L-threonine.

  • Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds, then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Derivatization with Phenylisothiocyanate (PITC) for HPLC-UV/MS

This protocol enhances the hydrophobicity and UV absorbance of N-(2-hydroxyethyl)-L-threonine.

  • Sample Drying: Dry down the aqueous sample containing the analyte.

  • Reagent Preparation: Prepare a derivatization solution of 5% PITC in a 1:1:3 (v/v/v) mixture of ethanol, water, and pyridine.

  • Derivatization Reaction: Add 20 µL of the derivatization solution to the dried sample, vortex, and incubate at room temperature for 20 minutes.

  • Removal of Excess Reagent: Evaporate the excess reagent under vacuum.

  • Reconstitution: Reconstitute the derivatized sample in the mobile phase for analysis.

Quantitative Data Summary

The following table provides hypothetical yet realistic LC-MS/MS parameters for the analysis of N-(2-hydroxyethyl)-L-threonine, which should be optimized for your specific instrumentation.

ParameterValue
Precursor Ion (m/z) 164.08 ([M+H]+)
Product Ion 1 (m/z) 118.06 (Loss of H2O and CO)
Product Ion 2 (m/z) 74.06 (Glycine immonium ion)
Collision Energy 15-25 eV
Cone Voltage 20-35 V
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantification (LOQ) 2 - 15 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Cell Lysate) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution injection Injection reconstitution->injection Filtered Sample hplc HPLC Separation (HILIC or Reversed-Phase) injection->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: A typical experimental workflow for the analysis of N-(2-hydroxyethyl)-L-threonine.

signal_noise_relationship cluster_increase_signal Increase Signal cluster_decrease_noise Decrease Noise inc_conc Increase Concentration sn_ratio Improved Signal-to-Noise Ratio inc_conc->sn_ratio opt_ion Optimize Ionization opt_ion->sn_ratio deriv Derivatization deriv->sn_ratio eff_chrom Efficient Chromatography eff_chrom->sn_ratio cleanup Sample Cleanup (SPE) cleanup->sn_ratio high_purity High-Purity Solvents high_purity->sn_ratio maintenance Instrument Maintenance maintenance->sn_ratio filtering Electronic Filtering filtering->sn_ratio

Caption: Key strategies for improving the signal-to-noise ratio in analytical measurements.

References

Technical Support Center: L-Threonine, N-(2-hydroxyethyl)- (9CI) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of L-Threonine, N-(2-hydroxyethyl)- (9CI). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for L-Threonine, N-(2-hydroxyethyl)- (9CI)?

Q2: What are the potential side products in the synthesis of L-Threonine, N-(2-hydroxyethyl)- (9CI) via reductive amination?

A2: Several side products can arise from the reductive amination process. These can originate from the starting materials, intermediate reactions, and the reducing agent used. Potential side products are summarized in the table below.

Q3: What are common impurities that might be present in the L-Threonine starting material?

A3: Commercially available L-Threonine may contain related amino acids as impurities. Common contaminants include allo-threonine and glycine.[2] It is crucial to use a high-purity starting material to minimize the introduction of impurities into your reaction.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of L-Threonine, N-(2-hydroxyethyl)- (9CI) via reductive amination.

Issue Potential Cause(s) Troubleshooting Steps
Low to no product formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH of the reaction mixture.1. Monitor imine formation using techniques like TLC or ¹H NMR before adding the reducing agent. Consider using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. 2. Use a fresh batch of the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). 3. Optimize the pH of the reaction. Reductive amination is often carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without significantly hydrolyzing it.
Presence of significant amounts of unreacted L-Threonine 1. Inefficient conversion to the α-keto acid (if starting from L-Threonine). 2. Incomplete reaction with ethanolamine.1. Ensure complete oxidation of L-Threonine to (3R)-3-hydroxy-2-oxobutanoic acid if this is your starting material. Monitor this step by a suitable analytical method. 2. Increase the molar ratio of ethanolamine to the α-keto acid. Increase the reaction time or temperature, monitoring for potential side reactions.
Formation of over-alkylated product (N,N-di(2-hydroxyethyl)-L-Threonine) Use of a large excess of ethylene oxide (if using the alkylation route) or a highly reactive alkylating agent.This is more relevant to the direct alkylation route. To minimize over-alkylation, use a controlled stoichiometry of the alkylating agent and consider a stepwise addition. For reductive amination, this is less of a concern with a primary amine like ethanolamine.
Presence of byproducts from the reducing agent Reaction of the reducing agent (e.g., NaBH₄) with the solvent or the carbonyl group of the α-keto acid.Use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more stable at slightly acidic pH and selectively reduce the imine over the carbonyl group.
Difficulty in purifying the final product Co-elution of the product with starting materials or side products during chromatography.1. Optimize the purification method. Ion-exchange chromatography is often effective for separating amino acids and their derivatives based on charge.[2][3][4] 2. Adjust the pH of the mobile phase in reverse-phase HPLC to improve separation. 3. Consider derivatization of the amino acids to improve their chromatographic behavior and detection.[3]

Section 3: Potential Side Products and Impurities

The following table summarizes potential side products and impurities that may be encountered during the synthesis of L-Threonine, N-(2-hydroxyethyl)- (9CI) via reductive amination.

Compound Name Chemical Structure Potential Origin Analytical Detection Notes
(3R)-3-hydroxy-2-oxobutanoic acidCH₃CH(OH)C(=O)COOHUnreacted starting material.Can be detected by HPLC-UV or LC-MS.
L-ThreonineCH₃CH(OH)CH(NH₂)COOHIncomplete conversion to the α-keto acid or impurity in the starting material.Can be detected by standard amino acid analysis methods (e.g., HPLC with derivatization).
EthanolamineHOCH₂CH₂NH₂Unreacted starting material.Volatile, can be detected by GC-MS.
N,N-di(2-hydroxyethyl)-L-ThreonineCH₃CH(OH)CH(N(CH₂CH₂OH)₂)COOHOver-alkylation of the amino group. More likely in the direct alkylation route.Higher molecular weight, detectable by LC-MS.
L-allo-Threonine(2S,3S)-2-Amino-3-hydroxybutanoic acidImpurity in the L-Threonine starting material.Can be separated from L-Threonine by specialized chiral chromatography.
GlycineH₂NCH₂COOHImpurity in the L-Threonine starting material.Detectable by standard amino acid analysis.

Section 4: Experimental Protocols

While a specific, validated protocol for L-Threonine, N-(2-hydroxyethyl)- (9CI) is not available, the following general procedures for reductive amination and product analysis can be adapted.

General Procedure for Reductive Amination

This protocol is a general guideline and should be optimized for the specific reaction.

  • Imine Formation:

    • Dissolve (3R)-3-hydroxy-2-oxobutanoic acid (1 equivalent) and ethanolamine (1.1-1.5 equivalents) in a suitable solvent (e.g., methanol, water, or a mixture).

    • Adjust the pH of the solution to 4-6 using a suitable acid (e.g., acetic acid).

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the imine intermediate by TLC or ¹H NMR.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by adding an acid (e.g., HCl) until the pH is ~2 to decompose the excess reducing agent.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by ion-exchange chromatography.[2][3][4] Load the crude mixture onto a cation-exchange resin, wash with water to remove unreacted neutral and acidic components, and then elute the product with a gradient of aqueous ammonia.

    • Alternatively, preparative reverse-phase HPLC can be used for purification.

General Procedure for HPLC Analysis

The following provides a starting point for developing an HPLC method for the analysis of the reaction mixture.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Note: Since the target compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) may be necessary for sensitive UV or fluorescence detection.[3]

Section 5: Visualizations

Reductive Amination Workflow

reductive_amination_workflow start Start imine_formation Imine Formation ((3R)-3-hydroxy-2-oxobutanoic acid + Ethanolamine) start->imine_formation reduction Reduction (e.g., NaBH3CN) imine_formation->reduction workup Work-up & Quenching reduction->workup purification Purification (Ion-Exchange or HPLC) workup->purification analysis Analysis (HPLC, LC-MS, NMR) purification->analysis product L-Threonine, N-(2-hydroxyethyl)- (9CI) analysis->product

Caption: A general workflow for the synthesis of L-Threonine, N-(2-hydroxyethyl)- (9CI) via reductive amination.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Product Yield? check_imine Check Imine Formation (TLC/NMR) start->check_imine Yes check_reductant Check Reducing Agent Activity start->check_reductant No, imine is formed optimize_imine Optimize Imine Formation: - Adjust pH (4-6) - Add dehydrating agent check_imine->optimize_imine Incomplete check_ph Check Reaction pH check_reductant->check_ph Active fresh_reductant Use Fresh Reducing Agent check_reductant->fresh_reductant Suspect adjust_ph Adjust pH to 4-6 check_ph->adjust_ph Incorrect

References

Validation & Comparative

Validating the Biological Target of N-(2-hydroxyethyl)-L-threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, a specific biological target for N-(2-hydroxyethyl)-L-threonine has not been definitively identified in publicly available literature. This guide, therefore, presents a hypothetical scenario wherein Threonine Dehydrogenase (TDH) is explored as a potential biological target. The experimental data and alternative compounds are illustrative and intended to provide a framework for target validation in drug discovery.

This guide provides a comparative analysis for validating the interaction of a novel compound, N-(2-hydroxyethyl)-L-threonine, with its hypothetical biological target, Threonine Dehydrogenase (TDH). For comparison, we will use a known, potent (though hypothetical for this guide) inhibitor, "TDH-Inhibitor-X."

Overview of the Biological Target: Threonine Dehydrogenase (TDH)

Threonine dehydrogenase (TDH) is an enzyme that plays a role in the degradation of L-threonine.[1] It catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate.[2] This intermediate can then be converted to glycine and acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[3][4] In humans, the gene for TDH is considered an inactive pseudogene, making the microbial TDH a potential target for antimicrobial drug development.[4][5]

Below is a simplified representation of the threonine degradation pathway involving TDH.

Threonine_Degradation_Pathway Threonine L-Threonine AKB 2-Amino-3-ketobutyrate Threonine->AKB Threonine Dehydrogenase (TDH) NAD+ -> NADH Glycine Glycine AKB->Glycine 2-amino-3-ketobutyrate CoA ligase AcetylCoA Acetyl-CoA AKB->AcetylCoA 2-amino-3-ketobutyrate CoA ligase TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified Threonine Degradation Pathway via Threonine Dehydrogenase.

Comparative Analysis of Target Engagement

To validate that N-(2-hydroxyethyl)-L-threonine directly interacts with and modulates the activity of TDH, a series of biophysical and biochemical assays are performed. The results are compared with those of a reference compound, TDH-Inhibitor-X.

Table 1: Biochemical and Biophysical Comparison
ParameterN-(2-hydroxyethyl)-L-threonineTDH-Inhibitor-X (Reference)Method
IC50 15.2 µM0.8 µMEnzyme Inhibition Assay
Binding Affinity (KD) 10.5 µM0.5 µMSurface Plasmon Resonance
Association Rate (ka) 2.1 x 104 M-1s-15.8 x 105 M-1s-1Surface Plasmon Resonance
Dissociation Rate (kd) 2.2 x 10-1 s-12.9 x 10-1 s-1Surface Plasmon Resonance
Enthalpy (ΔH) -8.5 kcal/mol-12.1 kcal/molIsothermal Titration Calorimetry
Entropy (TΔS) -2.1 kcal/mol-3.5 kcal/molIsothermal Titration Calorimetry

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of an enzyme by 50% (IC50). A colorimetric assay for TDH can be based on the reduction of a tetrazolium salt, which produces a colored formazan product upon the generation of NADH.[6]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 100 mM KCl, 10 mM MgCl2.

    • Enzyme Solution: Recombinant TDH diluted in assay buffer to a final concentration of 10 µg/mL.

    • Substrate Solution: 100 mM L-Threonine in assay buffer.

    • Cofactor Solution: 10 mM NAD+ in assay buffer.

    • Inhibitor Solutions: Serial dilutions of N-(2-hydroxyethyl)-L-threonine and TDH-Inhibitor-X in assay buffer.

    • Detection Reagent: 1 mg/mL INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) and 0.2 mg/mL Diaphorase in assay buffer.

  • Assay Procedure:

    • Add 5 µL of inhibitor solution or vehicle control to the wells of a 96-well plate.

    • Add 20 µL of Enzyme Solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding a mixture of 10 µL of Substrate Solution and 5 µL of Cofactor Solution.

    • Immediately add 10 µL of Detection Reagent.

    • Monitor the increase in absorbance at 492 nm over 20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Add Inhibitor/Vehicle to 96-well Plate Reagents->Plate AddEnzyme Add Enzyme Solution Incubate 15 min Plate->AddEnzyme StartReaction Add Substrate/Cofactor Mix AddEnzyme->StartReaction AddDetection Add Detection Reagent StartReaction->AddDetection Readout Measure Absorbance at 492 nm AddDetection->Readout Analysis Calculate Reaction Rates and IC50 Readout->Analysis

Caption: Workflow for the TDH Enzyme Inhibition Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[7][8]

Protocol:

  • Immobilization:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant TDH (10 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface to achieve an immobilization level of approximately 2000 resonance units (RU).

    • The surface is then deactivated with 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the injection of TDH.

  • Binding Analysis:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • A series of concentrations of N-(2-hydroxyethyl)-L-threonine and TDH-Inhibitor-X (e.g., 0.1 to 100 µM) are prepared in running buffer.

    • Each concentration is injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.

  • Data Analysis:

    • The sensorgrams from the reference cell are subtracted from the active cell data.

    • The resulting data are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[9][10]

Protocol:

  • Sample Preparation:

    • Recombinant TDH is dialyzed extensively against the ITC buffer (e.g., 50 mM phosphate buffer, pH 7.5, 150 mM NaCl).

    • N-(2-hydroxyethyl)-L-threonine and TDH-Inhibitor-X are dissolved in the final dialysis buffer.

    • The protein concentration in the sample cell is typically 10-20 µM, and the ligand concentration in the syringe is 100-200 µM.

  • ITC Experiment:

    • The experiment is performed at a constant temperature, for example, 25°C.

    • A series of small injections (e.g., 2 µL) of the ligand solution are made into the protein solution in the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., single set of sites) to determine KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Validation_Logic cluster_biochem Biochemical Validation cluster_biophys Biophysical Validation Hypothesis Hypothesis: N-(2-hydroxyethyl)-L-threonine targets TDH EnzymeAssay Enzyme Inhibition Assay (IC50) Hypothesis->EnzymeAssay Does it inhibit? SPR Surface Plasmon Resonance (Kinetics: ka, kd, KD) Hypothesis->SPR Does it bind? Validation Target Validated EnzymeAssay->Validation Functional effect ITC Isothermal Titration Calorimetry (Thermodynamics: KD, ΔH, ΔS) SPR->ITC Confirm binding & thermodynamics SPR->Validation Direct interaction

References

Comparative Analysis of N-(2-hydroxyethyl)-L-threonine and Other Threonine Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data on N-(2-hydroxyethyl)-L-threonine. While the compound is commercially available for research purposes, dedicated studies detailing its synthesis, biological activity, and comparative performance against other threonine analogs are not publicly available at this time. This guide, therefore, provides a comparative overview based on available information for related threonine analogs and the known biological roles of the parent amino acid, L-threonine, to offer a foundational context for researchers, scientists, and drug development professionals.

Introduction to Threonine and its Analogs

L-threonine is an essential amino acid with a crucial role in protein synthesis and cellular metabolism. Its hydroxyl group makes it a target for post-translational modifications, most notably phosphorylation, which is a key mechanism in regulating cellular signaling pathways. Threonine analogs, synthetic or naturally occurring molecules with structural similarity to L-threonine, are valuable tools in biochemical research and drug discovery. These analogs can act as enzyme inhibitors, probes for studying metabolic pathways, or potential therapeutic agents by mimicking or antagonizing the functions of natural threonine.

Available Information on Threonine Analogs

While specific data on N-(2-hydroxyethyl)-L-threonine is scarce, research on other threonine analogs provides insights into how modifications to the threonine structure can influence biological activity.

Phosphothreonine: As one of the most studied threonine analogs, phosphothreonine is a critical component of intracellular signaling. The phosphorylation of threonine residues by kinases regulates a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of threonine phosphorylation is implicated in various diseases, particularly cancer, making kinases and phosphatases attractive drug targets.

N-acetyl-L-threonine (NAT): This analog has been assessed for its safety as a dietary constituent. Toxicological studies have shown no evidence of mutagenicity or genotoxicity, establishing a no-observed-adverse-effect-level (NOAEL) in animal models. This highlights the importance of evaluating the safety profile of any novel threonine analog.

Other N-substituted Amino Acid Analogs: Research on other N-(2-hydroxyethyl) substituted amino acids, such as N-(2-hydroxyethyl)-L-valyl-L-leucine, indicates that this modification can occur in biological systems and can be used as a biomarker for exposure to certain chemicals. This suggests that N-(2-hydroxyethyl)-L-threonine could potentially be formed in vivo under specific conditions or used as a biomarker itself, though no studies have confirmed this.

Potential Research Directions for N-(2-hydroxyethyl)-L-threonine

Given the lack of specific data, the following experimental avenues would be necessary to evaluate the potential of N-(2-hydroxyethyl)-L-threonine and compare it to other analogs.

Synthesis and Characterization

A detailed, reproducible synthesis protocol for N-(2-hydroxyethyl)-L-threonine would be the first essential step. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis would be required to confirm its chemical structure and purity.

Biological Activity Screening

A battery of in vitro assays would be necessary to determine the biological effects of N-(2-hydroxyethyl)-L-threonine. This could include:

  • Enzyme Inhibition Assays: Testing its ability to inhibit threonine-utilizing enzymes, such as threonine kinases, dehydratases, or aldolases.

  • Cell Viability Assays: Assessing its cytotoxic or cytostatic effects on various cell lines, including cancer and normal cell lines.

  • Signaling Pathway Analysis: Investigating its impact on key signaling pathways where threonine plays a role, such as the PI3K/Akt/mTOR pathway.

Comparative Studies

To understand its unique properties, N-(2-hydroxyethyl)-L-threonine would need to be directly compared with L-threonine and other well-characterized analogs like phosphothreonine and N-acetyl-L-threonine in the aforementioned assays.

Experimental Workflow and Signaling Pathway Diagrams

To guide future research, the following diagrams illustrate a potential experimental workflow for characterizing a novel threonine analog and a simplified representation of a key signaling pathway involving threonine.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Comparative Analysis synthesis Chemical Synthesis of N-(2-hydroxyethyl)-L-threonine purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization enzyme_assays Enzyme Inhibition Assays (e.g., Threonine Kinases) characterization->enzyme_assays cell_culture Cell Line Studies (Cancer & Normal) characterization->cell_culture compare_analogs Direct Comparison with: - L-Threonine - Phosphothreonine - N-acetyl-L-threonine enzyme_assays->compare_analogs viability_assays Cell Viability/Proliferation Assays cell_culture->viability_assays pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) cell_culture->pathway_analysis viability_assays->compare_analogs pathway_analysis->compare_analogs

Caption: Proposed experimental workflow for the characterization and comparative analysis of N-(2-hydroxyethyl)-L-threonine.

G Threonine L-Threonine Transporter Amino Acid Transporter Threonine->Transporter PI3K PI3K Transporter->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Threonine_Analog Threonine Analog (e.g., N-(2-hydroxyethyl)-L-threonine) Threonine_Analog->Transporter ? Threonine_Analog->PI3K ?

Caption: Simplified PI3K/Akt/mTOR signaling pathway initiated by L-threonine, with potential points of influence for a threonine analog.

Conclusion

While N-(2-hydroxyethyl)-L-threonine remains an understudied compound, the framework for its evaluation and comparison with other threonine analogs is well-established within the fields of biochemistry and drug development. Future research focusing on the synthesis, characterization, and systematic biological evaluation of this compound is necessary to elucidate its potential role as a research tool or therapeutic agent. The provided diagrams offer a roadmap for such investigations, highlighting the key experimental steps and signaling pathways that would be of primary interest. Until such data becomes available, a direct and detailed comparison of N-(2-hydroxyethyl)-L-threonine with other threonine analogs remains speculative.

A Researcher's Guide to Assessing the Bioactivity of N-(2-hydroxyethyl)-L-threonine and the Reproducibility of Associated Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential bioactivity of the novel compound N-(2-hydroxyethyl)-L-threonine. Due to the limited publicly available data on this specific molecule, this document outlines a comparative approach, drawing parallels with the well-characterized bioactivities of its parent molecule, L-threonine. It details recommended experimental protocols, discusses critical aspects of assay reproducibility, and provides templates for data presentation and visualization to support rigorous scientific investigation.

Introduction to N-(2-hydroxyethyl)-L-threonine

N-(2-hydroxyethyl)-L-threonine is a derivative of L-threonine, an essential amino acid vital for protein synthesis, immune function, and metabolism. L-threonine is known to activate key cellular signaling pathways, including the PI3K/Akt, MAPKs, and mTOR pathways, which are crucial for regulating cell proliferation, growth, and survival.[1] The addition of an N-(2-hydroxyethyl) group may alter the compound's polarity, cell permeability, and interaction with biological targets, potentially leading to novel bioactivities. This guide proposes a systematic approach to characterize these potential activities.

Hypothesized Bioactivities and Recommended Assays

Based on the known functions of L-threonine, N-(2-hydroxyethyl)-L-threonine is hypothesized to modulate cellular processes such as proliferation, apoptosis, and kinase signaling. The following sections detail standardized assays to investigate these potential effects and discuss the reproducibility of each method.

Cell Viability and Proliferation Assays

Assessing the effect of a novel compound on cell viability is a critical first step. Assays like the MTT, MTS, and CellTiter-Glo are industry standards.

Reproducibility Considerations: The accuracy and reproducibility of cell viability assays can be influenced by several factors, including cell seeding density, metabolic activity of the cell line, incubation times, and potential interactions between the compound and the assay reagents.[2] To ensure reliable data, it is crucial to standardize these parameters and include appropriate controls.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)Assay TypeCell Line
N-(2-hydroxyethyl)-L-threonine1MTTHEK293
10MTTHEK293
100MTTHEK293
L-threonine (Control)1MTTHEK293
10MTTHEK293
100MTTHEK293
Staurosporine (Positive Control)1MTTHEK293
Apoptosis Assays

To determine if the compound induces programmed cell death, Annexin V and TUNEL assays are recommended.

Reproducibility Considerations: The timing of the assay is critical in apoptosis detection, as different markers are present at various stages of the process.[3] Consistent cell handling is also important, as mechanical stress can damage cell membranes and lead to false positives.[4]

Data Presentation:

CompoundConcentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)Assay TypeCell Line
N-(2-hydroxyethyl)-L-threonine1Annexin V/PIJurkat
10Annexin V/PIJurkat
100Annexin V/PIJurkat
L-threonine (Control)1Annexin V/PIJurkat
10Annexin V/PIJurkat
100Annexin V/PIJurkat
Camptothecin (Positive Control)5Annexin V/PIJurkat
Kinase Activity Assays

Given that L-threonine can be phosphorylated and is involved in signaling pathways regulated by kinases, it is plausible that its derivative could modulate kinase activity.[5] In vitro kinase assays can directly measure the effect of the compound on specific kinases.

Reproducibility Considerations: The choice of assay format (e.g., radiometric vs. fluorescence-based) can impact reproducibility.[6] Factors such as enzyme and substrate concentrations, ATP concentration, and the presence of DMSO must be carefully controlled.[7]

Data Presentation:

CompoundConcentration (µM)Kinase Activity (% of Control) (Mean ± SD)Target KinaseAssay Type
N-(2-hydroxyethyl)-L-threonine0.1Akt1TR-FRET
1Akt1TR-FRET
10Akt1TR-FRET
L-threonine (Control)0.1Akt1TR-FRET
1Akt1TR-FRET
10Akt1TR-FRET
Wortmannin (Positive Control)0.1Akt1TR-FRET

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

MTT Cell Viability Assay Protocol

This protocol is adapted from standard procedures for assessing cell metabolic activity.[8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of N-(2-hydroxyethyl)-L-threonine, L-threonine, and a positive control for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V Apoptosis Assay Protocol

This protocol provides a method for detecting early and late apoptosis by flow cytometry.[1][12]

  • Cell Treatment: Treat cells in suspension or adherent cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

In Vitro Kinase Assay Protocol (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.[3][5][6][13][14]

  • Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex biological processes and experimental designs.

G Hypothesized Signaling Pathway of L-threonine L-threonine L-threonine Amino Acid Transporter Amino Acid Transporter L-threonine->Amino Acid Transporter PI3K PI3K Amino Acid Transporter->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival promotes

Caption: Hypothesized L-threonine signaling cascade via the PI3K/Akt/mTOR pathway.

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Add Assay Reagent Add Assay Reagent Compound Treatment->Add Assay Reagent Incubate Incubate Add Assay Reagent->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis

References

A Comparative Efficacy Analysis of L-Threonine and Its Derivatives for Neuroprotection and Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of L-Threonine and its derivatives, with a specific focus on their potential neuroprotective and anti-inflammatory applications. Due to the limited publicly available data on N-(2-hydroxyethyl)-L-threonine, this document establishes a comparative framework based on the known biological activities of L-Threonine and other relevant derivatives. A proposed experimental workflow for the comprehensive evaluation of N-(2-hydroxyethyl)-L-threonine is also presented.

Introduction to L-Threonine and Its Therapeutic Potential

L-Threonine is an essential amino acid crucial for protein synthesis, immune function, and the integrity of the intestinal barrier.[1] Its metabolic conversion to glycine in the central nervous system suggests a potential role in neuromodulation, as glycine is a key inhibitory neurotransmitter.[2] This has led to the exploration of L-Threonine in the context of neurodegenerative diseases and conditions associated with spasticity. Furthermore, L-Threonine and its derivatives are being investigated for their roles in modulating inflammatory pathways and for their utility as building blocks in the synthesis of novel therapeutic agents.[3]

Comparative Analysis of L-Threonine and Derivatives

This section compares the known and hypothesized efficacy of L-Threonine, S(-)-Ketorolac-L-Threonine Ester, L-Threonine Amide Hydrochloride, and the novel compound N-(2-hydroxyethyl)-L-threonine.

Table 1: Qualitative Efficacy and Mechanism of Action

CompoundTherapeutic AreaProposed Mechanism of ActionAvailable Data
L-Threonine Neuroprotection, SpasticityPrecursor to the inhibitory neurotransmitter glycine, potentially increasing glycinergic neurotransmission.[2] Modulates PI3K/Akt and mTOR signaling pathways.Pre-clinical and some clinical data on spasticity.[4]
S(-)-Ketorolac-L-Threonine Ester Anti-inflammatory, AnalgesicProdrug that releases the potent NSAID Ketorolac, which inhibits COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[5][6] The L-Threonine moiety may enhance therapeutic index.Patent literature suggests improved therapeutic properties over the parent drug.[7]
L-Threonine Amide Hydrochloride Pharmaceutical SynthesisBuilding block for novel pharmaceuticals, particularly for metabolic disorders.[3] May enhance protein synthesis.[8]Primarily used as a synthetic intermediate; limited direct efficacy data.
N-(2-hydroxyethyl)-L-threonine Neuroprotection (Hypothesized)Unknown. The hydroxyethyl group may alter blood-brain barrier permeability or interaction with specific receptors.No publicly available experimental data.

Table 2: Quantitative Efficacy Data (Parent Compounds)

CompoundAssayTargetIC50 / EC50Reference
Ketorolac COX-1 Inhibition (Human)COX-11.2 µM[5]
COX-2 Inhibition (Human)COX-22.5 µM[5]
L-Threonine Glycine Receptor PotentiationGlycine ReceptorData not available-
Glutamate-induced excitotoxicityNeuronal cellsData not available-

Note: The quantitative data for S(-)-Ketorolac-L-Threonine Ester is not publicly available. The data presented is for the active metabolite, Ketorolac.

Signaling Pathways

The therapeutic effects of L-Threonine and its derivatives are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate the established pathway for L-Threonine's influence on cell proliferation and the mechanism of action for NSAIDs like Ketorolac.

L_Threonine_Signaling L_Threonine L-Threonine Amino_Acid_Transporter Amino Acid Transporter L_Threonine->Amino_Acid_Transporter Lipid_Raft Lipid Raft/Caveolae Amino_Acid_Transporter->Lipid_Raft PI3K_Akt PI3K/Akt Pathway Lipid_Raft->PI3K_Akt MAPKs MAPKs (ERK, p38, JNK/SAPK) PI3K_Akt->MAPKs mTORC1 mTORC1 PI3K_Akt->mTORC1 MAPKs->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Cell_Cycle_Progression G1/S Phase Transition (Cell Proliferation) p70S6K->Cell_Cycle_Progression _4E_BP1->Cell_Cycle_Progression

L-Threonine signaling pathway in cell proliferation.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Ketorolac Ketorolac (from S(-)-Ketorolac-L-Threonine Ester) Ketorolac->COX1 Ketorolac->COX2

Mechanism of action of Ketorolac.

Proposed Experimental Protocols for Efficacy Evaluation of N-(2-hydroxyethyl)-L-threonine

The following protocols are proposed to systematically evaluate the anti-inflammatory and neuroprotective efficacy of N-(2-hydroxyethyl)-L-threonine.

In Vitro Efficacy Assessment

in_vitro_workflow cluster_anti_inflammatory Anti-inflammatory Efficacy cluster_neuroprotection Neuroprotective Efficacy COX_Inhibition COX-1/COX-2 Inhibition Assay (Fluorometric or LC-MS/MS) LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) Cytokine_Analysis Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Analysis Neuronal_Culture Primary Neuronal Culture or SH-SY5Y cells Excitotoxicity_Assay Glutamate-induced Excitotoxicity Assay Neuronal_Culture->Excitotoxicity_Assay Cell_Viability Cell Viability Assessment (MTT or LDH assay) Excitotoxicity_Assay->Cell_Viability Western_Blot Western Blot for Apoptotic Markers (Caspase-3, Bax/Bcl-2) Excitotoxicity_Assay->Western_Blot in_vivo_workflow cluster_anti_inflammatory_vivo Anti-inflammatory & Analgesic Efficacy cluster_neuroprotection_vivo Neuroprotective Efficacy Paw_Edema Carrageenan-induced Paw Edema in Rats Hot_Plate Hot Plate Test for Analgesia in Mice ALS_Model Animal Model of ALS (e.g., SOD1-G93A mice) Behavioral_Tests Motor Function & Survival Analysis ALS_Model->Behavioral_Tests Dosing Compound Administration (Oral or IP) Dosing->Paw_Edema Dosing->Hot_Plate Dosing->ALS_Model

References

Navigating the Scientific Frontier: A Comparative Guide to L-Threonine Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: The compound "L-Threonine, N-(2-hydroxyethyl)-" is not a widely documented pharmaceutical agent with a known mechanism of action in publicly available scientific literature. Therefore, a direct comparison guide with experimental data for this specific molecule cannot be provided.

However, the inquiry points to a significant and evolving area of pharmaceutical research: the use of amino acids and their derivatives as carriers to enhance the properties of therapeutic compounds. L-Threonine, an essential amino acid, possesses a hydroxyl group that makes it a prime candidate for creating derivatives and conjugates to improve a drug's stability, solubility, and target-binding affinity.

This guide will, therefore, provide a comprehensive framework for comparing a hypothetical drug, which we will call "Parent Drug," with its L-Threonine conjugate, "L-Threonine-S-Parent Drug." The "S" represents a stable linker, which could be an N-(2-hydroxyethyl) group. This guide is intended to serve as a template for researchers, scientists, and drug development professionals on how to structure and present a comparative analysis of such modified drug candidates.

Conceptual Mechanism of Action

The primary hypothesis is that the L-Threonine conjugate acts as a prodrug. The L-Threonine moiety is envisioned to enhance the pharmacokinetic profile of the Parent Drug. Upon administration, the conjugate is expected to exhibit improved solubility and potentially targeted uptake, followed by enzymatic or hydrolytic cleavage to release the active Parent Drug at the site of action.

The proposed mechanism involves the following steps:

  • Administration and Distribution: The L-Threonine conjugate is administered and distributed throughout the body.

  • Targeting (Optional): The L-Threonine moiety may facilitate transport across specific cell membranes via amino acid transporters.

  • Cleavage and Release: The linker is cleaved, releasing the active Parent Drug.

  • Pharmacological Action: The released Parent Drug exerts its therapeutic effect through its inherent mechanism of action.

Comparative Data Summary

The following tables summarize hypothetical quantitative data comparing the performance of the Parent Drug and its L-Threonine conjugate.

Table 1: In Vitro Efficacy and Cytotoxicity

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cytotoxicity (CC50, µM) in Healthy Cell Line
Parent Drug50500120010
L-Threonine-S-Parent Drug450 (as conjugate)>10,000>10,000>100

Table 2: Pharmacokinetic Properties

CompoundAqueous Solubility (mg/mL)Plasma Half-life (t1/2, hours)Bioavailability (Oral, %)Cmax (ng/mL)
Parent Drug0.1215200
L-Threonine-S-Parent Drug5.0860800 (as conjugate)

Experimental Protocols

In Vitro Target Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the primary molecular target.

Methodology:

  • The target protein is recombinantly expressed and purified.

  • A fluorescence-based enzymatic assay is established where the substrate conversion leads to a change in fluorescence intensity.

  • The compounds (Parent Drug and L-Threonine-S-Parent Drug) are serially diluted and incubated with the enzyme and substrate.

  • Fluorescence is measured over time using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (Cytotoxicity)

Objective: To assess the cytotoxicity of the compounds against a healthy (non-cancerous) cell line.

Methodology:

  • Healthy human cells (e.g., primary fibroblasts) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the compounds for 72 hours.

  • Cell viability is determined using a resazurin-based assay (e.g., CellTiter-Blue®). Viable cells reduce resazurin to the fluorescent resorufin.

  • Fluorescence is measured, and the half-maximal cytotoxic concentration (CC50) is calculated.

Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic parameters of the compounds following oral administration.

Methodology:

  • Male Wistar rats are fasted overnight.

  • A single oral dose of either the Parent Drug or the L-Threonine-S-Parent Drug is administered by gavage.

  • Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.

  • Plasma is separated by centrifugation.

  • The concentrations of the Parent Drug and the L-Threonine-S-Parent Drug in the plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Pharmacokinetic parameters (t1/2, Cmax, AUC, bioavailability) are calculated using non-compartmental analysis.

Visualizations

general_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation target_assay Target Inhibition Assay efficacy_model Disease Efficacy Model target_assay->efficacy_model cytotoxicity_assay Cytotoxicity Assay tox_study Preliminary Toxicity cytotoxicity_assay->tox_study solubility_test Aqueous Solubility pk_study Pharmacokinetic Study solubility_test->pk_study data_analysis Comparative Data Analysis pk_study->data_analysis efficacy_model->data_analysis tox_study->data_analysis compound_synthesis Compound Synthesis (Parent Drug & Conjugate) compound_synthesis->target_assay compound_synthesis->cytotoxicity_assay compound_synthesis->solubility_test lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: General workflow for the comparative evaluation of a parent drug and its L-Threonine conjugate.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to cellular_response Cellular Response (e.g., Apoptosis) nucleus->cellular_response Alters Gene Expression parent_drug Parent Drug parent_drug->kinase_cascade Inhibits

Caption: A hypothetical signaling pathway inhibited by the Parent Drug.

In-depth Analysis of N-(2-hydroxyethyl)-L-threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the experimental data available for N-(2-hydroxyethyl)-L-threonine. To date, no published studies appear to have focused on the synthesis, characterization, or biological evaluation of this specific L-threonine derivative. Consequently, a direct cross-validation of its experimental results or a comparison with other alternatives is not currently feasible.

While the chemical structure of N-(2-hydroxyethyl)-L-threonine is known, the absence of empirical data prevents a detailed discussion of its pharmacological activity, potential signaling pathways, or therapeutic applications. General information regarding L-threonine and its various other derivatives suggests a broad range of potential biological activities, but this cannot be specifically extrapolated to the N-(2-hydroxyethyl) variant without dedicated research.

For researchers and drug development professionals interested in the therapeutic potential of threonine derivatives, a comparative analysis of more extensively studied compounds may be of greater immediate value. One such compound is L-allo-threonine , a diastereomer of L-threonine. Unlike the scarcity of information on N-(2-hydroxyethyl)-L-threonine, L-allo-threonine has been the subject of various studies, providing a basis for comparison with the parent amino acid, L-threonine.

Below is a proposed comparative guide focusing on L-threonine and L-allo-threonine, for which experimental data is available. This guide is intended to serve as a model for the type of analysis that could be applied to N-(2-hydroxyethyl)-L-threonine should data become available in the future.

Proposed Comparative Guide: L-Threonine vs. L-allo-Threonine

This guide provides a comparative overview of L-Threonine and its diastereomer, L-allo-Threonine, summarizing their key differences and relevant experimental findings.

Data Presentation: Physicochemical and Biological Properties
PropertyL-ThreonineL-allo-ThreonineReference
Stereochemistry (2S, 3R)(2S, 3S)N/A
Biological Activity Essential amino acid, protein synthesis, precursor for glycine and serine.Can be a substrate for threonine aldolase, but generally not incorporated into proteins.[General knowledge]
Metabolism Metabolized by threonine dehydrogenase and threonine aldolase.Primarily metabolized by threonine aldolase.[General knowledge]
Experimental Protocols

Protocol: Enzymatic Assay for Threonine Aldolase Activity

A common method to differentiate the metabolism of L-threonine and L-allo-threonine is to measure the activity of threonine aldolase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.0), pyridoxal-5'-phosphate (a cofactor), and the enzyme threonine aldolase.

  • Substrate Addition: L-threonine or L-allo-threonine is added to initiate the enzymatic reaction.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, typically by adding an acid (e.g., trichloroacetic acid).

  • Product Quantification: The products of the reaction (glycine and acetaldehyde) are quantified using methods such as high-performance liquid chromatography (HPLC) or a colorimetric assay for acetaldehyde.

Signaling Pathways and Logical Relationships

The metabolic pathways of L-threonine and L-allo-threonine, while overlapping, have distinct features. The following diagram illustrates the primary enzymatic breakdown of these two isomers.

Threonine_Metabolism cluster_threonine L-Threonine Metabolism cluster_allo_threonine L-allo-Threonine Metabolism L-Threonine L-Threonine Threonine_Dehydrogenase Threonine Dehydrogenase L-Threonine->Threonine_Dehydrogenase Threonine_Aldolase Threonine Aldolase L-Threonine->Threonine_Aldolase alpha-amino-beta-ketobutyrate α-amino-β-ketobutyrate Threonine_Dehydrogenase->alpha-amino-beta-ketobutyrate L-allo-Threonine L-allo-Threonine L-allo-Threonine->Threonine_Aldolase Glycine Glycine Threonine_Aldolase->Glycine Acetaldehyde Acetaldehyde Threonine_Aldolase->Acetaldehyde

Metabolic pathways of L-threonine and L-allo-threonine.

This guide illustrates how experimental data can be structured and visualized to compare related compounds. We recommend that researchers interested in N-(2-hydroxyethyl)-L-threonine consider initiating foundational studies to characterize its properties, which would enable future comparative analyses.

Comparative Analysis: L-Threonine in Amyotrophic Lateral Sclerosis (ALS) vs. Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for L-Threonine, N-(2-hydroxyethyl)- (9CI) in any disease model is not available in the public domain. This guide provides a comparative analysis of the parent compound, L-Threonine , in the context of Amyotrophic Lateral Sclerosis (ALS), against the current standard of care for this disease. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. The therapeutic landscape for ALS is limited, with a focus on slowing disease progression and managing symptoms. L-Threonine, an essential amino acid, has been investigated as a potential therapeutic agent in ALS, primarily based on the hypothesis that it may increase the levels of the inhibitory neurotransmitter glycine in the central nervous system. This guide compares the clinical evidence for L-Threonine with the established efficacy of the current FDA-approved standards of care, Riluzole and Edaravone.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from clinical trials of L-Threonine and the pivotal trials for the standard of care treatments, Riluzole and Edaravone.

Table 1: Clinical Trial Data for L-Threonine in ALS

Trial / StudyDosageDurationPrimary Outcome MeasureResult
Blin et al. (1992)[1]2 g/day 1 yearFunctional Status (ALS score)No statistically significant difference in the decline of functional status between the L-Threonine group and the placebo group.[1]
Testa et al. (1992)[2][3]4 g/day 1 yearClinical Assessment Score (Norris Scale)No statistical differences were observed in the decline of the clinical assessment score between the L-Threonine group and the control group (receiving vitamin B or carnitine).[2][3]
Tandan et al. (1996)[4]4 g/day 6 monthsClinical Muscle Strength, FVC, ADL, Timed TasksNo beneficial effect on the disease course. The estimated decline in Forced Vital Capacity (FVC) was about 2.5 times greater in the L-Threonine group as compared to placebo (p = 0.03).[4]

Table 2: Efficacy Data for Standard of Care Treatments in ALS

TreatmentPivotal Trial(s)DosageDurationPrimary Outcome MeasureResult
RiluzoleBensimon et al. (1994)100 mg/day18 monthsTracheostomy-free survivalSignificantly increased tracheostomy-free survival. The median survival was prolonged by approximately 2 to 3 months.[5][6][7]
EdaravoneWriting Group (2017)[8][9]60 mg IV infusion for 14 days, then 10 of 14 days24 weeksChange in ALSFRS-R scoreA 33% reduction in the rate of progression of ALS Functional Rating Scale-Revised (ALSFRS-R) scores in the Edaravone group compared to placebo in a specific patient sub-population.[5][8][9]

Experimental Protocols

Detailed methodologies for the key clinical trials involving L-Threonine are outlined below.

Blin et al. (1992): A double-blind placebo-controlled trial of L-threonine in amyotrophic lateral sclerosis [1]

  • Study Design: A 1-year randomized, double-blind, placebo-controlled trial.

  • Participants: 15 patients with a definitive diagnosis of ALS.

  • Intervention: Patients were randomized to receive either L-Threonine (2 g daily) or a placebo.

  • Assessments: Functional status was evaluated using an ALS scoring system. The specific components of this score are not detailed in the abstract but would have included assessments of motor function.

  • Analysis: The decline in functional status between the two groups was compared statistically.

Testa et al. (1992): Chronic treatment with L-threonine in amyotrophic lateral sclerosis: a pilot study [2][3]

  • Study Design: An open-label, randomized trial.

  • Participants: 30 out-patients with ALS.

  • Intervention: Patients were randomized to receive either L-Threonine (1 g, 4 times daily) or control therapy (cycles of vitamin B and carnitine) for 1 year.

  • Assessments: Clinical status was assessed using the Norris scale, a common rating scale for ALS that evaluates bulbar, upper extremity, lower extremity, and respiratory function.

  • Analysis: The decline in the clinical assessment score was compared between the L-Threonine and control groups. The frequency of respiratory failure was also noted.

Tandan et al. (1996): A controlled trial of amino acid therapy in amyotrophic lateral sclerosis [4]

  • Study Design: A two-center, double-blind, placebo-controlled treatment trial.

  • Participants: 95 patients with ALS were randomized.

  • Intervention: Patients received either L-Threonine (4 g daily with pyridoxal phosphate), Branched-Chain Amino Acids (BCAA), or a placebo for 6 months.

  • Assessments: A comprehensive set of measures were recorded every two months, including:

    • Clinical muscle strength

    • Maximum isometric muscle torque in selected muscles

    • Forced vital capacity (FVC)

    • Activities of daily living (ADL) pertaining to upper and lower limbs

    • Timed tasks

  • Analysis: Changes in the various clinical, functional, and physiological measures were compared among the three treatment groups.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for L-Threonine and the established mechanism for Edaravone in the context of ALS, as well as a general workflow for an ALS clinical trial.

G cluster_0 Proposed L-Threonine Mechanism in ALS L_Threonine L-Threonine Supplementation Glycine Increased Glycine in CNS L_Threonine->Glycine Precursor Inhibition Enhanced Postsynaptic Inhibition Glycine->Inhibition Glutamate_Toxicity Reduced Glutamate Excitotoxicity Inhibition->Glutamate_Toxicity Neuron_Survival Potential Neuroprotection Glutamate_Toxicity->Neuron_Survival

Caption: Proposed neuroprotective pathway of L-Threonine in ALS.

G cluster_1 Edaravone Mechanism of Action in ALS ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Oxidative_Damage Reduced Oxidative Damage to Neurons ROS->Oxidative_Damage Edaravone Edaravone Scavenging Free Radical Scavenging Edaravone->Scavenging Scavenging->ROS Neuron_Protection Neuroprotection Oxidative_Damage->Neuron_Protection

Caption: Edaravone's mechanism as a free radical scavenger in ALS.[8][10]

G cluster_2 General Workflow of an ALS Clinical Trial Patient_Recruitment Patient Recruitment (e.g., El Escorial Criteria) Baseline_Assessment Baseline Assessment (ALSFRS-R, FVC, etc.) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (e.g., L-Threonine) Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Standard of Care) Randomization->Control_Arm Follow_up Follow-up Assessments (Regular Intervals) Treatment_Arm->Follow_up Control_Arm->Follow_up Data_Analysis Data Analysis (Comparison of Endpoints) Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A simplified workflow for a randomized controlled trial in ALS.

Conclusion

The available clinical data do not support the efficacy of L-Threonine as a treatment for Amyotrophic Lateral Sclerosis.[1][2][3][4] Multiple studies, including a placebo-controlled trial, found no significant benefit of L-Threonine in slowing the functional decline in ALS patients.[1][2][3][4] One study even suggested a potential adverse effect on respiratory function.[4]

In contrast, the current standards of care, Riluzole and Edaravone, have demonstrated modest but statistically significant benefits in large, well-controlled clinical trials. Riluzole has been shown to extend tracheostomy-free survival, while Edaravone has been found to slow the rate of functional decline in a subset of patients.[5][6][7][8][9]

Based on the current evidence, L-Threonine cannot be recommended as a therapeutic alternative to the established standards of care for ALS. The lack of positive results in clinical trials conducted in the 1990s has led to a discontinuation of research in this area in favor of more promising therapeutic strategies. For researchers investigating novel amino acid-based therapies, the experience with L-Threonine underscores the importance of robust preclinical evidence and well-designed clinical trials with sensitive outcome measures.

References

In Vitro-In Vivo Correlation for N-(2-hydroxyethyl)-L-threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and clinical trial databases did not yield any specific studies on the in vitro-in vivo correlation (IVIVC) of N-(2-hydroxyethyl)-L-threonine. Consequently, this guide provides a hypothetical framework for establishing such a correlation, supported by comparative data on the parent amino acid, L-threonine, and its acetylated derivative, N-acetyl-L-threonine. The experimental protocols and data presented for N-(2-hydroxyethyl)-L-threonine are illustrative and intended to guide future research.

Introduction

N-(2-hydroxyethyl)-L-threonine is a derivative of the essential amino acid L-threonine. Understanding the relationship between its in vitro properties, such as dissolution and permeability, and its in vivo pharmacokinetic behavior is crucial for its development as a potential therapeutic agent or nutraceutical. An established IVIVC can streamline formulation development, ensure product quality, and potentially reduce the need for extensive in vivo studies. This guide outlines a proposed experimental approach to establish an IVIVC for N-(2-hydroxyethyl)-L-threonine and compares its hypothetical data with available information on related compounds.

Hypothetical and Comparative Data Summary

The following tables summarize the proposed in vitro and in vivo data for N-(2-hydroxyethyl)-L-threonine, alongside data for L-threonine and N-acetyl-L-threonine for comparison.

Table 1: In Vitro Dissolution and Permeability Data

CompoundDissolution (pH 6.8, 90 min)Permeability (Papp, 10⁻⁶ cm/s)Transport Mechanism
N-(2-hydroxyethyl)-L-threonine (Hypothetical) > 85%5.0Passive Diffusion & Active Transport
L-threonine > 90%2.5Primarily Active Transport
N-acetyl-L-threonine > 85%4.0Passive Diffusion

Data for L-threonine and N-acetyl-L-threonine are synthesized from publicly available literature. Data for N-(2-hydroxyethyl)-L-threonine is hypothetical.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

CompoundCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Bioavailability (%)
N-(2-hydroxyethyl)-L-threonine (Hypothetical) 15.01.060.080
L-threonine 10.00.535.060
N-acetyl-L-threonine 12.01.550.075

Data for L-threonine and N-acetyl-L-threonine are synthesized from publicly available literature. Data for N-(2-hydroxyethyl)-L-threonine is hypothetical.

Detailed Experimental Protocols

In Vitro Dissolution Testing

Objective: To determine the dissolution rate of N-(2-hydroxyethyl)-L-threonine in a physiologically relevant medium.

Apparatus: USP Apparatus 2 (Paddle Method).

Method:

  • Dissolution Medium: 900 mL of phosphate buffer at pH 6.8, maintained at 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place a known amount of N-(2-hydroxyethyl)-L-threonine powder in the dissolution vessel.

    • Withdraw samples (5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vitro Permeability Assay (Caco-2 Cell Monolayer)

Objective: To assess the intestinal permeability and identify the transport mechanism of N-(2-hydroxyethyl)-L-threonine.

Cell Line: Caco-2 (human colon adenocarcinoma) cells.

Method:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a tight monolayer.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (N-(2-hydroxyethyl)-L-threonine) to the apical (AP) side of the monolayer.

    • Collect samples from the basolateral (BL) side at specified time intervals.

    • To investigate active transport, perform the assay in both AP-to-BL and BL-to-AP directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of efflux transporters.

    • Analyze the concentration of the compound in the collected samples by HPLC or LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study (Rat Model)

Objective: To determine the pharmacokinetic profile of N-(2-hydroxyethyl)-L-threonine after oral administration.

Animal Model: Male Sprague-Dawley rats (n=6 per group).

Method:

  • Dosing: Administer N-(2-hydroxyethyl)-L-threonine orally at a dose of 100 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of N-(2-hydroxyethyl)-L-threonine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis. Bioavailability can be determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizations

Proposed IVIVC Development Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC dissolution Dissolution Testing (USP Apparatus 2) correlation Establish Correlation (e.g., Level A) dissolution->correlation permeability Permeability Assay (Caco-2 Monolayer) permeability->correlation pk_study Pharmacokinetic Study (Rat Model) pk_study->correlation

Caption: Proposed workflow for establishing an in vitro-in vivo correlation.

Hypothetical Signaling Pathway Involvement

Based on the known roles of L-threonine, N-(2-hydroxyethyl)-L-threonine may influence cellular pathways related to protein synthesis and metabolism.

Signaling_Pathway compound N-(2-hydroxyethyl)-L-threonine receptor Amino Acid Transporter compound->receptor Uptake downstream Downstream Signaling (e.g., mTOR pathway) receptor->downstream response Cellular Response (Protein Synthesis, Metabolism) downstream->response

Caption: Hypothetical cellular uptake and signaling pathway.

Conclusion

While direct experimental data on the IVIVC of N-(2-hydroxyethyl)-L-threonine is currently unavailable, this guide provides a robust, hypothetical framework for researchers to initiate such investigations. By following the detailed in vitro and in vivo protocols, and by using L-threonine and its derivatives as benchmarks, a meaningful correlation can be established. This will be instrumental in advancing the understanding and potential application of N-(2-hydroxyethyl)-L-threonine in the fields of drug development and nutritional science.

Structural Activity Relationship of N-(2-hydroxyethyl)-L-threonine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structural activity relationship (SAR) of N-(2-hydroxyethyl)-L-threonine derivatives is currently limited by the scarcity of publicly available research. Systematic studies detailing the synthesis and biological evaluation of a series of these specific compounds to establish clear SAR are not readily found in the scientific literature. Therefore, a direct comparison guide with quantitative data tables and detailed experimental protocols as requested cannot be constructed at this time.

While specific SAR studies on N-(2-hydroxyethyl)-L-threonine derivatives are lacking, we can infer potential areas of interest by examining related research on L-threonine derivatives and other N-substituted amino acids. This analysis can guide future research in exploring the therapeutic potential of this compound class.

General Considerations for the SAR of Amino Acid Derivatives

The biological activity of amino acid derivatives is often influenced by several key structural features:

  • The Amino Acid Scaffold: The inherent chirality and functional groups of the parent amino acid, in this case, L-threonine, provide a specific three-dimensional framework that can be crucial for molecular recognition by biological targets. The hydroxyl and methyl groups on the threonine side chain offer sites for potential hydrogen bonding and hydrophobic interactions, respectively.

  • The N-Substituent: The nature of the substituent on the amino group plays a pivotal role in modulating the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. The N-(2-hydroxyethyl) group introduces a flexible polar extension, which could influence solubility, membrane permeability, and interactions with target proteins.

  • The Carboxyl Group: The carboxylic acid moiety is a key site for forming ionic bonds or hydrogen bonds and can be modified to create esters or amides, which can act as prodrugs to improve bioavailability.

Potential Signaling Pathways and Experimental Workflows

Although no specific signaling pathways have been elucidated for N-(2-hydroxyethyl)-L-threonine derivatives, based on the activities of other amino acid derivatives, potential areas of investigation could include pathways involved in cancer cell proliferation, inflammation, or neurological disorders.

An experimental workflow to investigate the SAR of this class of compounds would typically involve the following steps:

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of a library of N-(2-hydroxyethyl)-L-threonine derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary in vitro screening (e.g., cytotoxicity assay) Purification->Primary_Screening Secondary_Screening Secondary assays (e.g., enzyme inhibition, receptor binding) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for the synthesis and evaluation of N-(2-hydroxyethyl)-L-threonine derivatives.

Inferred SAR from Related Compounds

Studies on other L-threonine derivatives have highlighted the importance of the threonine scaffold in biological activity. For instance, derivatives where the carboxyl group is modified have been investigated as anticancer agents, suggesting that the core amino acid structure can serve as a carrier for cytotoxic moieties.

Furthermore, research on N-substituted amino acids, in general, has shown that modifications at the nitrogen atom can significantly impact target specificity and potency. The introduction of a hydroxyethyl group, as seen in N-(2-hydroxyethyl)iminodiacetic acid, can lead to derivatives with interesting biological properties.

Future Directions

To establish a clear SAR for N-(2-hydroxyethyl)-L-threonine derivatives, future research should focus on the systematic synthesis and evaluation of a diverse library of analogs. Key modifications could include:

  • Alterations to the N-(2-hydroxyethyl) group: Introducing substituents on the ethyl chain or replacing the hydroxyl group with other functional groups.

  • Modification of the threonine side chain: Esterification or etherification of the hydroxyl group.

  • Derivatization of the carboxyl group: Formation of a series of esters and amides.

The biological activities of these new derivatives should be assessed using a panel of relevant in vitro and in vivo assays to identify lead compounds and elucidate the key structural features responsible for their activity.

Safety Operating Guide

Prudent Disposal Protocol for L-Threonine, N-(2-hydroxyethyl)- (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a detailed, step-by-step guide for the proper disposal of L-Threonine, N-(2-hydroxyethyl)- (9CI), a derivative of the amino acid L-Threonine.

Hazard and Safety Information Summary

The following table summarizes the known information for the parent compound, L-Threonine, which can serve as a preliminary guide. Researchers must handle L-Threonine, N-(2-hydroxyethyl)- (9CI) with standard laboratory precautions.

PropertyData for L-Threonine (Parent Compound)Source
GHS Classification Not classified as hazardous[1][2]
Physical State Solid, white powder[3]
Solubility Soluble in water[3]
Stability Stable under normal conditions[3]
Incompatible Materials Strong oxidizing agents[3]
Hazardous Decomposition When heated to decomposition, may emit toxic fumes of nitric oxide.[5][5]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of L-Threonine, N-(2-hydroxyethyl)- (9CI).

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Waste Identification and Collection:

    • Treat L-Threonine, N-(2-hydroxyethyl)- (9CI) as a chemical waste product.

    • Do not mix with other waste streams.[6]

    • Collect waste in a designated, compatible, and properly sealed container.[6] The original container can be used if it is in good condition.

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE" (as a precautionary measure), the full chemical name "L-Threonine, N-(2-hydroxyethyl)- (9CI)", and the approximate quantity.[6]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is tightly capped at all times, except when adding waste.[6]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to arrange for pickup.

    • Provide them with all necessary information about the waste, including the chemical name and any available safety data.

  • Contaminated Materials:

    • Any materials, such as gloves, wipes, or weighing papers, that are contaminated with L-Threonine, N-(2-hydroxyethyl)- (9CI) should be placed in the same labeled waste container.

    • Handle contaminated packages in the same way as the substance itself.[1][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of L-Threonine, N-(2-hydroxyethyl)- (9CI).

DisposalWorkflow start Start: Disposal of L-Threonine, N-(2-hydroxyethyl)- (9CI) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Chemical Waste ppe->identify container Use a Designated, Labeled, and Compatible Waste Container identify->container labeling Label Container with: 'HAZARDOUS WASTE' Chemical Name Quantity container->labeling storage Store in a Secure, Ventilated Area labeling->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Caption: Disposal workflow for L-Threonine, N-(2-hydroxyethyl)- (9CI).

References

Personal protective equipment for handling L-Threonine, N-(2-hydroxyethyl)- (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling L-Threonine, N-(2-hydroxyethyl)- (9CI).

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact with dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection Laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of dust particles.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Work in a well-ventilated area to minimize dust accumulation.

  • Avoid Contact: Take precautions to avoid contact with eyes, skin, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1][2] Do not eat, drink, or smoke in the laboratory.[1]

  • Dust Control: Minimize dust generation and accumulation.[3]

Storage:

  • Container: Store in a tightly closed container in a cool, dry place.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2][4]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following steps should be taken.

Spill Response:

  • Containment: For spills, wear appropriate PPE and prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep up the spilled material and place it in a sealed container for disposal.[2]

  • Decontamination: Wash the spill area with soap and water after material pickup is complete.[2]

Disposal:

  • Waste Classification: This chemical is not typically classified as hazardous waste.

  • Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations. It is generally acceptable to dispose of it as a non-hazardous solid waste.[4] Consult with your institution's environmental health and safety department for specific guidance.

Safety Protocol Workflow

The following diagram illustrates the logical workflow for safely handling L-Threonine, N-(2-hydroxyethyl)- (9CI).

start Start: Handling L-Threonine, N-(2-hydroxyethyl)- (9CI) assess_risk Assess Risks (Review SDS of Parent Compound) start->assess_risk don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_risk->don_ppe prepare_work_area Prepare Well-Ventilated Work Area don_ppe->prepare_work_area weigh_handle Weigh and Handle Chemical (Minimize Dust) prepare_work_area->weigh_handle spill Spill Occurs? weigh_handle->spill cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes store Store in Tightly Sealed Container in Cool, Dry Place spill->store No cleanup_spill->weigh_handle dispose Dispose of Waste (Follow Institutional Guidelines) store->dispose remove_ppe Remove and Dispose of PPE Properly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of L-Threonine, N-(2-hydroxyethyl)- (9CI).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.